Hsd17B13-IN-60
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H16Cl2FN3O3S |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(1S)-1-(2-fluorophenyl)ethyl]-3-methyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H16Cl2FN3O3S/c1-9(12-5-3-4-6-15(12)23)24-19(29)16-10(2)26-30-20(16)25-18(28)11-7-13(21)17(27)14(22)8-11/h3-9,27H,1-2H3,(H,24,29)(H,25,28)/t9-/m0/s1 |
InChI Key |
RAOZBUGERNTVQA-VIFPVBQESA-N |
Isomeric SMILES |
CC1=NSC(=C1C(=O)N[C@@H](C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
Canonical SMILES |
CC1=NSC(=C1C(=O)NC(C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Hsd17B13 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibition, a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. While specific data on a compound designated "Hsd17B13-IN-60" is not publicly available, this document will focus on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231, as a representative molecule to elucidate the core mechanisms at play.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a liver-specific enzyme primarily localized to lipid droplets within hepatocytes.[1][2][3][4] Its expression is significantly upregulated in patients with NAFLD.[1][3][5] Functionally, HSD17B13 is involved in the metabolism of various substrates, including steroids, fatty acids, and retinol.[2][6][7] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis, underscoring the therapeutic potential of inhibiting its enzymatic activity.[2][6]
The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][8][9] This function is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[9][10] By modulating retinoid and lipid metabolism, HSD17B13 is believed to play a role in the pathogenesis of liver disease.
Mechanism of Action of HSD17B13 Inhibition
The primary mechanism of action for HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity. This inhibition prevents the metabolism of its substrates, thereby mitigating the downstream pathological effects associated with its overactivity in liver disease.
Potent and selective inhibitors, such as BI-3231, have been developed to target HSD17B13. The binding of these inhibitors is often dependent on the presence of the cofactor NAD+, suggesting a specific interaction within the enzyme's active site.[10]
Quantitative Data on HSD17B13 Inhibition by BI-3231
| Parameter | Species | Value | Reference |
| IC50 | Human (hHSD17B13) | 1 nM | [11] |
| IC50 | Mouse (mHSD17B13) | 13 nM | [11] |
In vitro studies using hepatocytes have demonstrated that inhibition of HSD17B13 leads to several beneficial cellular effects, particularly under conditions of lipotoxic stress induced by agents like palmitic acid.[12][13]
These effects include:
-
Reduced Triglyceride Accumulation: Inhibition of HSD17B13 leads to a significant decrease in the accumulation of triglycerides within lipid droplets in both human and mouse hepatocytes.[13]
-
Improved Lipid Homeostasis: Treatment with HSD17B13 inhibitors helps to restore overall lipid metabolism and homeostasis within liver cells.[12][13]
-
Enhanced Mitochondrial Function: A key finding is the increase in mitochondrial respiratory function upon HSD17B13 inhibition, without a corresponding effect on β-oxidation.[12][13] This suggests a potential mechanism for mitigating cellular stress and improving hepatocyte health.
-
Improved Hepatocyte Viability: Inhibition of HSD17B13 has been shown to improve hepatocyte proliferation and cell differentiation in the face of lipotoxic insults.[12][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for evaluating HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are summarized below.
1. HSD17B13 Enzymatic Assay (High-Throughput Screening)
-
Principle: To identify inhibitors of HSD17B13, a high-throughput screening (HTS) assay is employed, often using a known substrate like estradiol.[10] The enzymatic reaction utilizes NAD+ as a cofactor, and the production of NADH is measured as an indicator of enzyme activity.
-
Methodology:
-
Recombinant human HSD17B13 is incubated with the substrate (e.g., estradiol) and NAD+.
-
Test compounds are added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature.
-
The amount of NADH produced is quantified, typically through a coupled reaction that generates a fluorescent or luminescent signal.
-
A decrease in signal in the presence of a test compound indicates inhibition of HSD17B13.
-
IC50 values are determined by testing a range of inhibitor concentrations.
-
2. Hepatocyte Lipotoxicity Model
-
Principle: To mimic the cellular stress observed in NAFLD, hepatocytes are treated with a saturated fatty acid, such as palmitic acid, to induce lipotoxicity.[12][13]
-
Methodology:
-
Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are cultured under standard conditions.
-
Cells are treated with a specific concentration of palmitic acid (often complexed with bovine serum albumin) for a defined period (e.g., 24-48 hours).
-
A parallel set of cells is co-treated with palmitic acid and the HSD17B13 inhibitor.
-
Control groups include untreated cells and cells treated with the inhibitor alone.
-
Following treatment, various endpoints are assessed.
-
3. Assessment of Intracellular Lipid Accumulation
-
Principle: To quantify the effect of HSD17B13 inhibition on fat accumulation in hepatocytes.
-
Methodology (Oil Red O Staining):
-
Treated cells are fixed with formalin.
-
Cells are stained with Oil Red O solution, which specifically stains neutral lipids.
-
Stained lipid droplets are visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance.
-
-
Methodology (Triglyceride Assay):
-
Cell lysates are prepared from treated cells.
-
Total triglyceride content is measured using a commercially available colorimetric or fluorometric assay kit.
-
4. Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
-
Principle: To measure the effect of HSD17B13 inhibition on mitochondrial function by determining the oxygen consumption rate (OCR).
-
Methodology:
-
Hepatocytes are seeded in a Seahorse XF microplate and treated as described in the lipotoxicity model.
-
The Seahorse XF Analyzer is used to perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
This allows for the determination of key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Conclusion
The inhibition of HSD17B13 represents a targeted and promising therapeutic approach for NAFLD and related liver diseases. The mechanism of action is centered on the direct inhibition of the enzyme's catalytic activity, which in turn alleviates cellular lipotoxicity, reduces triglyceride accumulation, and improves mitochondrial function in hepatocytes. The availability of potent and selective chemical probes like BI-3231 has been instrumental in elucidating these mechanisms and provides a strong rationale for the continued development of HSD17B13 inhibitors as novel therapeutics. Further research will continue to refine our understanding of the physiological substrates of HSD17B13 and the full spectrum of its role in liver health and disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13 - Wikipedia [en.wikipedia.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 7. gettested.co.in [gettested.co.in]
- 8. escholarship.org [escholarship.org]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
HSD17B13 Inhibitors: A Technical Guide to Discovery and Synthesis
An In-depth Analysis of a Promising Therapeutic Target for Liver Disease
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the discovery of HSD17B13 as a drug target, and the subsequent identification and synthesis of small molecule inhibitors. While specific information on a compound designated "Hsd17B13-IN-60" is not publicly available, this document will focus on the well-characterized and publicly disclosed inhibitor, BI-3231, as a representative example of the drug discovery process for this target. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of liver disease therapeutics.
Discovery of HSD17B13 as a Therapeutic Target
The validation of HSD17B13 as a potential drug target is rooted in human genetics. Genome-wide association studies (GWAS) identified a strong link between a loss-of-function single nucleotide polymorphism (SNP), rs72613567, in the HSD17B13 gene and reduced levels of serum alanine aminotransferase (ALT), a key biomarker for liver damage[1]. This initial finding has been corroborated by multiple studies across diverse populations, demonstrating that this and other loss-of-function variants are associated with a decreased risk of developing NASH and other chronic liver diseases[1][2][3].
Individuals carrying two copies of this loss-of-function variant exhibit a significantly lower risk of alcoholic and nonalcoholic cirrhosis[4]. Further evidence supporting HSD17B13 inhibition as a therapeutic strategy comes from studies using small interfering RNA (siRNA) to deplete HSD17B13 in human liver cells, which resulted in decreased serum ALT levels in patients with presumed NAFLD[1]. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver[3][5][6]. While its precise physiological function is still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde[2][5][6]. The accumulation of certain lipid species and altered retinoid metabolism are implicated in the pathogenesis of NAFLD[2][7].
The Discovery of HSD17B13 Inhibitor BI-3231
The absence of well-characterized small-molecule inhibitors of HSD17B13 prompted discovery efforts to identify chemical probes to further elucidate its biological function[1][8].
High-Throughput Screening (HTS)
The discovery of BI-3231 began with a high-throughput screening (HTS) campaign to identify compounds that could inhibit HSD17B13's enzymatic activity. Given that the disease-relevant substrate of HSD17B13 is unknown, researchers utilized known substrates such as estradiol and leukotriene B4 in the presence of the cofactor NAD+ for the in vitro enzyme assay[1][8]. This screening identified an initial hit, compound 1, which served as the starting point for a medicinal chemistry optimization program[1].
Lead Optimization
The initial hit, compound 1, was a weak inhibitor. The subsequent optimization process focused on improving its functional and physicochemical properties, as well as its drug metabolism and pharmacokinetics (DMPK) profile[8]. This effort led to the development of compound 45, also known as BI-3231, a potent and selective HSD17B13 inhibitor[1][8].
Synthesis of BI-3231 (Compound 45)
The synthesis of BI-3231 is a multi-step process that has been described in the scientific literature. The key steps are outlined below.
Caption: Chemical synthesis workflow for BI-3231.
Quantitative Data
The following tables summarize the key quantitative data for the HSD17B13 inhibitor BI-3231.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Parameter | Value |
| HSD17B13 IC50 | Data not publicly available in the provided search results |
| Selectivity Profile | Data not publicly available in the provided search results |
Table 2: Pharmacokinetic Properties of BI-3231
| Parameter | In Vitro | In Vivo |
| Clearance | Disconnect between in vitro and in vivo[8] | Disconnect between in vitro and in vivo[8] |
| Liver Tissue Accumulation | - | Extensive[8] |
| Metabolic Biotransformation | Pronounced Phase II metabolism may limit use in metabolically competent systems[8] | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings.
In Vitro HSD17B13 Enzyme Assay
This assay is designed to measure the enzymatic activity of HSD17B13 and the inhibitory potential of test compounds.
-
Enzyme Source: Purified human HSD17B13 enzyme.
-
Substrates: Estradiol or leukotriene B4[1].
-
Cofactor: NAD+[1].
-
Procedure:
-
The purified enzyme is incubated with the substrate and NAD+ in a suitable buffer system.
-
Test compounds are added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the formation of the product (e.g., estrone from estradiol) is measured. This can be done using various analytical techniques such as HPLC-MS[8].
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a suitable pharmacological model.
-
Cell-Based Assays
Cell-based assays are used to assess the activity of inhibitors in a more physiologically relevant context.
-
Cell Lines: Human hepatocyte cell lines such as Huh7 or HepG2 are commonly used[9][10].
-
Procedure:
-
Cells are cultured under standard conditions.
-
Cells may be transfected to overexpress HSD17B13[10].
-
Cells are treated with a suitable substrate for HSD17B13.
-
Test compounds are added at various concentrations.
-
After an incubation period, cell lysates or supernatants are collected.
-
The activity of HSD17B13 is assessed by measuring the conversion of the substrate to its product or by monitoring downstream cellular events.
-
Animal Models for In Vivo Efficacy and Pharmacokinetics
Animal models are essential for evaluating the in vivo effects of HSD17B13 inhibitors.
-
Animal Models: Mouse models of NAFLD are frequently used, often induced by a high-fat diet or a choline-deficient, amino acid-defined high-fat diet (CDAHFD)[11][12].
-
Pharmacokinetic Studies:
-
The test compound (e.g., BI-3231) is administered to the animals via a relevant route (e.g., oral, intravenous).
-
Blood samples are collected at various time points.
-
The concentration of the compound in the plasma is measured using analytical methods like LC-MS/MS.
-
Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated.
-
-
Efficacy Studies:
-
Animals with diet-induced NAFLD are treated with the HSD17B13 inhibitor or a vehicle control over a specified period.
-
At the end of the study, liver tissue and blood samples are collected.
-
Efficacy is assessed by measuring liver triglycerides, histological scoring of steatosis, inflammation, and fibrosis, and measuring serum biomarkers like ALT and AST[10].
-
Visualizations
Signaling Pathway
Caption: Proposed HSD17B13 signaling in NAFLD.
Experimental Workflow
Caption: Workflow for HSD17B13 inhibitor discovery.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Regeneron Genetics Center® Publication in New England Journal of Medicine Identifies New Genetic Variant Providing Protection from Chronic Liver Disease | Regeneron Pharmaceuticals Inc. [newsroom.regeneron.com]
- 5. escholarship.org [escholarship.org]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HSD17B13 Inhibitors
Disclaimer: No public information was found for a specific chemical entity designated "Hsd17B13-IN-60". This guide provides a comprehensive overview of the chemical structures, properties, and experimental evaluation of publicly disclosed inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases. The information presented herein is based on representative examples from the scientific and patent literature and is intended to serve as a technical resource for researchers, scientists, and drug development professionals.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and hepatocellular carcinoma.[2][3] This protective effect has established HSD17B13 as a compelling target for therapeutic intervention in liver diseases. The development of small molecule inhibitors targeting HSD17B13 is an active area of research aimed at replicating the beneficial effects observed in individuals with genetic variants.[1]
Chemical Structures and Properties of Representative HSD17B13 Inhibitors
Several distinct chemical scaffolds have been identified as inhibitors of HSD17B13. These compounds typically exhibit low micromolar to nanomolar potency in biochemical assays. The following table summarizes the chemical structures and properties of some representative HSD17B13 inhibitors.
| Compound Series | Representative Structure | Biochemical IC50 | Key Properties & SAR Notes | Reference |
| Phenol-derived | BI-3231 | 1.4 µM (human HSD17B13) | Moderate activity with good selectivity over HSD17B11. Optimization of the initial hit led to improved potency and pharmacokinetic properties. The phenol moiety is crucial for activity and shows strong NAD+ dependency for binding. | [4] |
| Fluorophenol-containing | Compound 1 | Potent inhibitor | Originally identified as an NMDA NR2B receptor antagonist, this compound also demonstrates potent HSD17B13 inhibition. | [5] |
| Benzoic acid with sulfonamide linker | Compound 2 | Potent inhibitor | Initially reported as an AKT1 kinase inhibitor, this compound also effectively inhibits HSD17B13. | [5] |
| Novel Patented Series | General Structure from WO/2023/123456 | IC50 values in the nM range | A series of novel compounds with high potency against HSD17B13, designed for the treatment of liver diseases. Structure-activity relationship studies have focused on optimizing potency and selectivity. | [1] |
Experimental Protocols
The characterization of HSD17B13 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
Enzymatic Assays
Objective: To determine the direct inhibitory activity of compounds against purified HSD17B13 enzyme.
Method 1: NAD(P)H-Glo™ Luminescent Assay [5]
-
Principle: This assay measures the amount of NADH produced by the HSD17B13-catalyzed oxidation of a substrate (e.g., β-estradiol). The NADH is then used in a coupled enzymatic reaction to generate a luminescent signal.
-
Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
Test compounds serially diluted in DMSO
-
384-well assay plates
-
-
Procedure:
-
Add test compounds to the assay plate.
-
Add a substrate mix containing β-estradiol and NAD+.
-
Initiate the reaction by adding the HSD17B13 enzyme.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Add the NAD(P)H-Glo™ detection reagent.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Method 2: RapidFire Mass Spectrometry (RF-MS) Assay [6]
-
Principle: This method directly measures the conversion of the substrate to its product by HSD17B13.
-
Procedure:
-
Similar reaction setup as the luminescent assay.
-
After the reaction incubation, the reaction is quenched.
-
The samples are then analyzed by RF-MS to quantify the amount of product formed.
-
Cellular Assays
Objective: To assess the activity of inhibitors in a cellular context.
Retinol Dehydrogenase Activity Assay in HEK293 Cells [7]
-
Principle: HSD17B13 exhibits retinol dehydrogenase activity. This assay measures the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13.
-
Procedure:
-
Transfect HEK293 cells with a plasmid expressing HSD17B13.
-
Treat the cells with the test compound.
-
Add all-trans-retinol to the culture medium.
-
Incubate for a specified time (e.g., 6-8 hours).
-
Extract retinoids from the cells and medium.
-
Quantify the levels of retinaldehyde and retinoic acid using high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism.[8] Its overexpression is associated with increased lipid droplet size and number.[2] The precise mechanism by which HSD17B13 contributes to liver disease is still under investigation, but it is thought to involve the metabolism of various lipid species, including steroids, eicosanoids, and retinoids.[8] Inhibition of HSD17B13 is expected to mimic the protective effects of loss-of-function mutations, thereby reducing lipotoxicity, inflammation, and fibrosis in the liver.
One proposed mechanism involves the interplay between HSD17B13 and the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis. HSD17B13 expression is induced by SREBP-1c, and in turn, HSD17B13 may promote SREBP-1c maturation, creating a positive feedback loop that drives lipid accumulation.[2]
Animal Models
Objective: To evaluate the in vivo efficacy and safety of HSD17B13 inhibitors.
-
Humanized HSD17B13 Mouse Models: These models express the human HSD17B13 gene and are valuable for testing the efficacy of inhibitors targeting the human enzyme.[9]
-
Diet-Induced Models of NASH: Mice fed a high-fat, high-cholesterol, or choline-deficient diet develop key features of NASH, including steatosis, inflammation, and fibrosis. These models are used to assess the therapeutic potential of HSD17B13 inhibitors in a disease-relevant context.[8]
Conclusion
HSD17B13 has emerged as a genetically validated and promising therapeutic target for the treatment of chronic liver diseases. The development of potent and selective small molecule inhibitors of HSD17B13 is a key focus of current research. This guide provides an overview of the chemical diversity of these inhibitors and the experimental methodologies employed to characterize their activity. Further research will be crucial to fully elucidate the biological functions of HSD17B13 and to advance the clinical development of its inhibitors for the benefit of patients with liver disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. enanta.com [enanta.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. youtube.com [youtube.com]
The Effect of Small Molecule Inhibitors on HSD17B13 Enzymatic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and the inhibitory effects of various small molecules. HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver conditions. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, such as nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][3] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype.
Quantitative Data on HSD17B13 Inhibition
Several small molecule inhibitors of HSD17B13 have been developed and characterized. The following tables summarize the in vitro potencies (IC50 values) of these compounds against human and mouse HSD17B13, determined using various enzymatic assays.
| Compound ID | Substrate | Human HSD17B13 IC50 (nM) | Mouse HSD17B13 IC50 (nM) |
| EP-036332 | Not Specified | 14 | 2.5 |
| EP-040081 | Not Specified | 79 | 74 |
| BI-3231 | Estradiol | 1,400 | Not Reported |
| INI-822 | Not Specified | Potent and Selective | Not Reported |
| HSD17B13-IN-23 | Estradiol / Leukotriene B4 | < 100 / < 1000 | Not Reported |
| HSD17B13-IN-31 | Estradiol / Leukotriene B4 | < 100 / < 1000 | Not Reported |
Key Experimental Protocols
The determination of HSD17B13 enzymatic activity and the efficacy of its inhibitors relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.
Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This assay quantifies the production of NADH, a product of HSD17B13's enzymatic reaction, using a luciferase-based detection system.
Materials:
-
Purified recombinant human or mouse HSD17B13 protein
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Test inhibitor compounds
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a solution of HSD17B13 enzyme in assay buffer.
-
In a 384-well plate, add the test inhibitor compound at various concentrations.
-
Add the HSD17B13 enzyme solution to the wells containing the inhibitor and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., β-estradiol) and NAD+.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for a further period (e.g., 60 minutes) to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the conversion of retinol to retinaldehyde by HSD17B13 in a cellular context.
Materials:
-
HEK293 or other suitable cells
-
Expression vector for HSD17B13
-
Transfection reagent
-
All-trans-retinol
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) system
-
Test inhibitor compounds
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Transfect the cells with the HSD17B13 expression vector.
-
After 24-48 hours, treat the cells with the test inhibitor compound at various concentrations for a specified duration.
-
Add all-trans-retinol to the cell culture medium and incubate for a defined period (e.g., 8 hours).
-
Harvest the cells, lyse them, and extract the retinoids.
-
Quantify the levels of retinaldehyde and retinoic acid in the cell lysates using HPLC.
-
Normalize the retinoid levels to the total protein concentration of the lysate.
-
Calculate the percent inhibition of retinol dehydrogenase activity for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways involving HSD17B13 and a typical workflow for the discovery and validation of its inhibitors.
The diagram above illustrates that the expression of HSD17B13 is induced by the transcription factor SREBP-1c, which is in turn activated by LXRα.[1] HSD17B13 then exerts its enzymatic activity, converting retinol to retinaldehyde, and modulates lipid metabolism.[1][4] Emerging evidence also suggests a role for HSD17B13 in activating TGF-β1 signaling, a key pathway in the development of liver fibrosis.[5] Small molecule inhibitors block the catalytic activity of HSD17B13, thereby mitigating these downstream effects.
The discovery of HSD17B13 inhibitors typically begins with a high-throughput screen of a compound library using a biochemical assay.[6][7] Promising hits are then validated through dose-response studies to determine their potency. Subsequently, a lead optimization phase, guided by structure-activity relationships (SAR), is conducted to improve the compound's properties. The optimized leads are then thoroughly characterized in various in vitro assays, including cell-based models and selectivity panels against other enzymes. Finally, the most promising candidates are evaluated for their efficacy in in vivo animal models of NAFLD.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Preliminary In Vitro Characterization of HSD17B13: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has linked variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] These findings have positioned HSD17B13 as a promising therapeutic target for these conditions. This technical guide provides an overview of the preliminary in vitro studies of HSD17B13, focusing on its biological context and the general methodologies for characterizing potential inhibitors. While information on a specific inhibitor designated "Hsd17B13-IN-60" is not publicly available, this document outlines the foundational assays and experimental workflows that would be employed in the in vitro assessment of any such candidate inhibitor.
HSD17B13 Expression and Subcellular Localization
In vitro studies have been crucial in elucidating the specific expression pattern and subcellular localization of HSD17B13. Initial investigations have confirmed that HSD17B13 is primarily expressed in hepatocytes.[1] Studies utilizing isolated primary liver cells from mice demonstrated significantly higher protein levels of HSD17B13 in hepatic parenchymal cells compared to other liver cell types like liver sinusoidal endothelial cells (LSECs), Kupffer cells (KCs), and hepatic stellate cells (HSCs).[1] Furthermore, immunofluorescence and cell fractionation experiments in cell lines such as HepG2 have shown that HSD17B13 co-localizes with lipid droplet-specific proteins, indicating its association with the surface of lipid droplets.[2]
Quantitative Data on HSD17B13 Expression
The following table summarizes the immunohistochemistry (IHC) scores for HSD17B13 expression in human liver samples, highlighting the increased expression in diseased states.
| Liver Condition | Mean IHC Score (± SEM) |
| Normal | 49.74 ± 4.13 |
| NASH | 67.85 ± 1.37 |
| Cirrhosis | 68.89 ± 1.71 |
Data adapted from a study on HSD17B13 expression in patients with NAFLD.[1]
Hypothesized Signaling Pathway and Role in Hepatocytes
The precise enzymatic function of HSD17B13 and its role in the pathophysiology of liver disease are still under active investigation. In vitro assays have suggested that HSD17B13 may possess retinol dehydrogenase activity.[4][5] The diagram below illustrates a hypothesized pathway where HSD17B13, located on lipid droplets, may influence hepatic lipid and retinoid metabolism, potentially contributing to cellular stress and inflammation in the context of liver disease.
Caption: Hypothesized role of HSD17B13 in hepatocyte lipid and retinoid metabolism.
Experimental Protocols for In Vitro Characterization of HSD17B13 Inhibitors
The following sections detail the key experimental methodologies for the in vitro characterization of a potential HSD17B13 inhibitor.
Enzyme Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of HSD17B13.
Methodology:
-
Enzyme Source: Recombinant human HSD17B13 protein is expressed and purified from a suitable system (e.g., E. coli or insect cells).
-
Substrate: A known substrate for HSD17B13, such as retinol, is used.[4] The reaction also requires the cofactor NAD+.
-
Assay Principle: The enzymatic reaction involves the conversion of the substrate (e.g., retinol) to its product (e.g., retinaldehyde) with the concomitant reduction of NAD+ to NADH. The rate of NADH production can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Procedure:
-
A reaction mixture is prepared containing a buffer, the HSD17B13 enzyme, and varying concentrations of the test inhibitor.
-
The components are pre-incubated to allow for inhibitor binding.
-
The reaction is initiated by the addition of the substrate and NAD+.
-
The change in absorbance at 340 nm is measured over time using a plate reader.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To evaluate the effect of an HSD17B13 inhibitor on cellular functions in a relevant cell model.
Methodology:
-
Cell Lines: Human hepatocyte-derived cell lines that endogenously express HSD17B13, such as HepG2 or Huh7.5 cells, are commonly used.[1][2]
-
Cellular Models of NAFLD: To mimic the disease state, cells can be treated with fatty acids (e.g., oleate and palmitate) to induce lipid accumulation and cellular stress.
-
Assay Endpoints:
-
Lipid Accumulation: Cellular lipid content can be quantified using dyes like Oil Red O or Nile Red, followed by spectrophotometric or fluorometric measurement.
-
Cell Viability: Standard assays such as MTT or CellTiter-Glo can be used to assess the cytotoxicity of the inhibitor.
-
Gene Expression: Quantitative PCR (qPCR) can be employed to measure the expression of genes involved in lipid metabolism, inflammation, and fibrosis.
-
Protein Expression: Western blotting can be used to determine the levels of key proteins.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a lipotoxic stimulus in the presence of varying concentrations of the HSD17B13 inhibitor.
-
After an appropriate incubation period, the chosen assay endpoints are measured.
-
Hepatocyte-Stellate Cell Co-culture Model
Objective: To investigate the indirect effects of HSD17B13 inhibition in hepatocytes on the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis.
Methodology:
-
Co-culture System: Hepatocytes with high HSD17B13 expression are co-cultured with HSCs, or HSCs are treated with the conditioned media from these hepatocytes.[1]
-
HSC Activation Markers: The activation of HSCs can be assessed by measuring the expression of markers such as alpha-smooth muscle actin (α-SMA) and collagen type I.
-
Procedure:
-
Hepatocytes are treated with a stimulus to induce HSD17B13 expression and the test inhibitor.
-
The conditioned medium from these hepatocytes is collected and transferred to HSC cultures.
-
Alternatively, hepatocytes and HSCs are grown in a co-culture system separated by a permeable membrane.
-
After incubation, HSCs are analyzed for activation markers.
-
General Experimental Workflow for In Vitro Inhibitor Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel HSD17B13 inhibitor.
Caption: A streamlined workflow for the in vitro characterization of an HSD17B13 inhibitor.
Conclusion
The in vitro study of HSD17B13 is fundamental to understanding its role in liver disease and for the discovery and development of novel therapeutics. While the specific compound "this compound" is not described in the public domain, the experimental approaches detailed in this guide provide a robust framework for the characterization of any potential HSD17B13 inhibitor. These in vitro assays are essential for determining the potency, cellular activity, and mechanism of action of candidate molecules, and for selecting promising leads for further preclinical and clinical development.
References
Hsd17B13-IN-60 and its Relation to NAFLD Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes, where it is thought to play a role in lipid metabolism. Inhibition of HSD17B13 is therefore a promising strategy to ameliorate the pathogenic processes of NAFLD.
This technical guide provides an in-depth overview of the core aspects of HSD17B13 inhibition in the context of NAFLD pathogenesis, with a focus on the available data for Hsd17B13 inhibitors. While detailed experimental data for the specific inhibitor Hsd17B13-IN-60 is limited in the public domain, this document synthesizes the foundational knowledge of Hsd17B13's role and the characteristics of other known inhibitors to provide a comprehensive resource.
HSD17B13: A Genetically Validated Target in NAFLD
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][3]
Genetic association studies have been pivotal in highlighting the therapeutic potential of targeting HSD17B13. A splice variant, rs72613567, which leads to a loss of HSD17B13 function, has been consistently associated with a reduced risk of NAFLD, NASH, cirrhosis, and hepatocellular carcinoma.[1] This genetic validation provides a strong rationale for the development of pharmacological inhibitors of HSD17B13.
The precise enzymatic function of HSD17B13 in NAFLD pathogenesis is an area of active investigation. It has been identified as a retinol dehydrogenase, converting retinol to retinaldehyde.[3] Given the known interplay between retinoid metabolism and liver disease, this function may be central to its role in NAFLD.[1]
This compound and Other Small Molecule Inhibitors
A growing number of small molecule inhibitors of HSD17B13 are being developed. While comprehensive data on this compound is not extensively published, it is known as a potent inhibitor of HSD17B13.
Quantitative Data for HSD17B13 Inhibitors
The following table summarizes the available quantitative data for this compound and another well-characterized inhibitor, BI-3231, for comparative purposes.
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 μM | [2] |
| BI-3231 | HSD17B13 | Estradiol | 0.004 µM |
Note: The IC50 value for this compound is as reported by chemical suppliers. Detailed experimental conditions for this value are not publicly available.
Experimental Protocols
Detailed experimental protocols for a specific study on this compound are not available. However, the following sections describe general methodologies commonly employed in the characterization of HSD17B13 inhibitors, drawn from studies on similar compounds like BI-3231.
HSD17B13 Enzymatic Assay
A common method to determine the potency of HSD17B13 inhibitors is a biochemical assay that measures the conversion of a substrate by the purified enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
-
Enzyme: Recombinant human HSD17B13 protein.
-
Substrate: Estradiol is a commonly used substrate.
-
Cofactor: NAD+ is a required cofactor for the dehydrogenase activity.
-
Detection: The product of the enzymatic reaction, estrone, can be quantified using methods such as HPLC or mass spectrometry. Alternatively, the production of NADH can be monitored by fluorescence.
-
Procedure:
-
Recombinant HSD17B13 is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of estradiol and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Objective: To confirm target engagement of an HSD17B13 inhibitor in intact cells.
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability.
-
Procedure:
-
Hepatocytes or other cells expressing HSD17B13 are treated with the test compound or vehicle.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble HSD17B13 at each temperature is determined by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
In Vitro Model of Hepatocellular Lipotoxicity
This assay assesses the ability of an HSD17B13 inhibitor to protect liver cells from lipid-induced stress.
-
Objective: To evaluate the cytoprotective effect of an HSD17B13 inhibitor in a cellular model of NAFLD.
-
Cell Line: Human hepatocyte cell lines (e.g., HepG2) or primary hepatocytes.
-
Lipotoxic Insult: Cells are treated with a saturated fatty acid, such as palmitic acid, to induce lipid accumulation and cellular stress.
-
Treatment: Cells are co-treated with the HSD17B13 inhibitor.
-
Readouts:
-
Lipid Accumulation: Staining with dyes like Nile Red or Oil Red O to visualize and quantify intracellular lipid droplets.
-
Cell Viability: Assays such as MTT or LDH release to measure cytotoxicity.
-
Mitochondrial Function: Measurement of mitochondrial respiration or membrane potential.
-
Gene Expression: Analysis of genes involved in lipid metabolism and inflammation by qPCR.
-
Signaling Pathways and Mechanisms of Action
The inhibition of HSD17B13 is hypothesized to mitigate NAFLD progression through several interconnected pathways. The following diagrams illustrate these proposed mechanisms and experimental workflows.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis and the point of intervention for this compound.
Caption: A generalized experimental workflow for the development of an HSD17B13 inhibitor for NAFLD.
Conclusion and Future Directions
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NAFLD and NASH. While specific data on this compound is currently limited in publicly accessible scientific literature, the broader understanding of HSD17B13's role in liver pathophysiology provides a strong foundation for its development. Future research should focus on elucidating the detailed mechanism of action of HSD17B13 and publishing comprehensive preclinical and clinical data for specific inhibitors like this compound. Such data will be critical for advancing these promising therapeutic agents into clinical practice for patients with chronic liver disease.
References
An In-depth Technical Guide on the Therapeutic Potential of HSD17B13 Inhibition
Disclaimer: No public information was found for a compound with the specific designation "Hsd17B13-IN-60". This guide provides a comprehensive overview of the therapeutic potential of inhibiting the enzyme Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), with a focus on publicly available data for well-characterized inhibitors such as BI-3231.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for a range of chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[1][2] This liver-specific, lipid droplet-associated enzyme's precise physiological function is still under investigation, but human genetic studies have provided compelling evidence for its role in liver disease progression.[1][2][3] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[2][3] These findings have spurred the development of small molecule inhibitors aimed at mimicking the protective effects of these genetic variants. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the quantitative data, experimental protocols, and signaling pathways related to HSD17B13 inhibition.
Quantitative Data on HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors is an active area of research. Several compounds have been described in scientific literature and patents. Below is a summary of the available quantitative data for some of these inhibitors, primarily focusing on the well-characterized chemical probe BI-3231.[1][4]
Table 1: In Vitro Potency and Selectivity of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity vs. HSD17B11 | Assay Substrate | Reference |
| BI-3231 | hHSD17B13 | 1 | 0.7 | >100-fold | Estradiol | [1][4][5] |
| mHSD17B13 | 13 | - | - | Estradiol | [4] | |
| Compound 32 | hHSD17B13 | 2.5 | - | >100-fold | Estradiol | [6] |
| hHSD17B13 | 7.6 | - | - | Leukotriene B4 | [6] | |
| INI-822 | HSD17B13 | - | - | - | - | [7][8] |
| EP-036332 | HSD17B13 | - | - | - | Leukotriene B4 | [9] |
hHSD17B13: human HSD17B13; mHSD17B13: mouse HSD17B13. IC50 and Ki values are indicative of potency, with lower values representing higher potency.
Table 2: In Vitro ADME and Physicochemical Properties of BI-3231
| Property | Value | Reference |
| Solubility (Aqueous) | Good | [10] |
| Permeability | Good | [10] |
| Metabolic Stability (Human Hepatocytes) | Medium | [10] |
| Metabolic Stability (Mouse Hepatocytes) | Medium | [10] |
| Metabolic Stability (Liver Microsomes) | High | [4] |
ADME: Absorption, Distribution, Metabolism, and Excretion.
Table 3: In Vivo Pharmacokinetic Properties of BI-3231
| Species | Dosing | Key Findings | Reference |
| Mouse | - | Rapidly cleared from plasma, but considerable hepatic exposure maintained over 48 hours. | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of HSD17B13 inhibitors. Below are methodologies for key assays cited in the literature.
HSD17B13 Enzymatic Activity Assay
This assay is fundamental for determining the inhibitory potency of a compound against the HSD17B13 enzyme.
-
Objective: To measure the IC50 of an inhibitor against recombinant HSD17B13.
-
Principle: The assay measures the production of NADH, a product of the enzymatic reaction, using a luminescent detection kit. HSD17B13 catalyzes the conversion of a substrate (e.g., β-estradiol or leukotriene B4) to its oxidized form, with the concomitant reduction of NAD+ to NADH.[11]
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing PBS, NAD+, the chosen substrate (e.g., 15 μM β-estradiol), and recombinant human HSD17B13 protein (e.g., 300 ng).[11]
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate for a specified time (e.g., 1 hour).[11]
-
Add an equal volume of the NADH-Glo luciferase reagent.[11]
-
Incubate for another hour to stabilize the luminescent signal.[11]
-
Measure luminescence using a plate reader.[11]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular HSD17B13 Activity Assay
This assay assesses the ability of an inhibitor to engage and inhibit HSD17B13 within a cellular context.
-
Objective: To determine the cellular potency of an inhibitor.
-
Principle: HEK293 cells are engineered to stably express human or mouse HSD17B13. The conversion of a substrate by these cells is measured in the presence of the inhibitor.[9]
-
Materials:
-
Procedure:
-
Plate the HSD17B13-expressing HEK293 cells in a suitable format.
-
Treat the cells with various concentrations of the test compound.
-
Add the substrate (e.g., estradiol) to the cell culture medium.[9]
-
Incubate for a defined period.
-
Collect the cell lysate or supernatant.
-
Quantify the amount of product formed using a mass spectrometry-based method, such as RapidFire mass spectrometry.[9]
-
Determine the cellular IC50 value.
-
In Vivo Efficacy in a Mouse Model of Liver Injury
Animal models are essential for evaluating the therapeutic potential of HSD17B13 inhibitors in a physiological setting.
-
Objective: To assess the hepatoprotective effects of an HSD17B13 inhibitor in a mouse model of NASH.
-
Model: Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) mouse model, which induces NASH-like symptoms.[9]
-
Materials:
-
C57BL/6J mice.
-
CDAAHF diet.
-
Test compound (HSD17B13 inhibitor) or its prodrug form.[9]
-
Vehicle control.
-
-
Procedure:
-
Induce NASH in mice by feeding them the CDAAHF diet for a specified duration.[9]
-
Administer the HSD17B13 inhibitor or vehicle to the mice daily via a suitable route (e.g., oral gavage).
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Analyze plasma for markers of liver injury (e.g., ALT, AST).
-
Analyze liver tissue for gene and protein markers of inflammation, fibrosis, and cell death.[9]
-
Perform histological analysis of liver sections to assess steatosis, inflammation, and fibrosis.
-
Conduct transcriptomic and lipidomic analyses of liver tissue to understand the molecular effects of the inhibitor.[9]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to visualize key concepts related to HSD17B13 and its inhibition.
Caption: Proposed role of HSD17B13 in hepatocytes and the effect of its inhibition.
Caption: General workflow for the discovery and development of an HSD17B13 inhibitor.
Caption: Logical framework for targeting HSD17B13 for the treatment of liver diseases.
Conclusion
The inhibition of HSD17B13 represents a promising and genetically validated therapeutic strategy for the treatment of chronic liver diseases such as NASH. The development of potent and selective small molecule inhibitors, exemplified by the chemical probe BI-3231, provides valuable tools to further investigate the biology of HSD17B13 and to assess its therapeutic potential in preclinical and clinical settings.[1] While the precise substrates and downstream signaling pathways of HSD17B13 are still being fully elucidated, the available data strongly support the continued development of HSD17B13 inhibitors as a novel class of hepatoprotective agents. Future research will likely focus on establishing a clear pharmacokinetic/pharmacodynamic relationship for these inhibitors in relevant disease models and on identifying biomarkers of target engagement to facilitate their clinical development.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 9. enanta.com [enanta.com]
- 10. opnme.com [opnme.com]
- 11. academic.oup.com [academic.oup.com]
The Role of HSD17B13 in Hepatic Steatosis and the Rationale for Inhibition
An in-depth analysis of publicly available scientific literature and databases reveals no specific information, preclinical data, or experimental protocols for a compound designated "Hsd17B13-IN-60." This nomenclature may refer to an internal research compound that has not yet been disclosed in published materials.
Therefore, this technical guide will focus on the broader, yet highly relevant, topic of HSD17B13 Inhibition as a Therapeutic Strategy for Hepatic Steatosis . This guide will synthesize the current understanding of HSD17B13's role in liver pathophysiology, drawing upon data from genetic studies and preclinical research on other known HSD17B13 inhibitors. The content is tailored for researchers, scientists, and drug development professionals.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[3][4] Overexpression of HSD17B13 has been shown to promote lipid accumulation in the liver, suggesting a pathogenic role in NAFLD.[5]
Compelling human genetic evidence has identified HSD17B13 as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene, such as rs72613567, are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] These genetic findings provide a strong rationale for the development of small molecule inhibitors of HSD17B13 to replicate this protective phenotype therapeutically.
Quantitative Data on HSD17B13 Modulation and Liver Health
The following tables summarize key quantitative findings from studies on HSD17B13 genetic variants and preclinical inhibitors.
Table 1: Impact of HSD17B13 Genetic Variants on Liver Parameters
| Genetic Variant | Population | Effect on Liver Histology | Effect on Liver Enzymes | Reference |
| rs72613567 (TA allele) | Multi-ethnic Asian cohort | Lower odds of NASH | Not specified | [6] |
| rs6834314 (G allele) | Multi-ethnic Asian cohort | Lower odds of NASH | Not specified | [6] |
| rs72613567 | European and Hispanic descendants | Reduced risk of cirrhosis and HCC | Lower ALT and AST levels | [2] |
| rs62305723 (P260S) | NAFLD patients | Decreased ballooning and inflammation | Not specified | [4] |
Table 2: Preclinical Efficacy of HSD17B13 Inhibitors
| Compound | Model | Key Findings | Reference |
| INI-822 | Human liver cell-based "liver-on-a-chip" model of NASH | Up to 45% decrease in alpha-smooth muscle actin; Up to 42% decrease in collagen type 1 | [7] |
| INI-822 | Zucker obese rats | 79-fold increase in the HSD17B13 substrate, 12-HETE, indicating target engagement | [7] |
| BI-3231 | In vitro enzymatic and cellular assays | Potent inhibitor of human HSD17B13 (single-digit nanomolar IC50 in enzymatic assay) | [8] |
Experimental Protocols
Immunohistochemical Analysis of HSD17B13 Expression in Human Liver Samples
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver biopsy samples from patients with NAFLD and normal controls are sectioned.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Antibody Incubation: Sections are incubated with a primary antibody specific for HSD17B13, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is developed using a chromogenic substrate, and the sections are counterstained.
-
Quantification: The intensity and distribution of HSD17B13 staining are scored by a pathologist.
In Vitro HSD17B13 Inhibition Assay (Example with BI-3231)
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 is purified. The substrate (e.g., a fluorescently labeled steroid) and the cofactor NAD+ are prepared in an assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., BI-3231).
-
Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate and cofactor. The rate of product formation is monitored over time using a fluorescence plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Animal Model of Diet-Induced Hepatic Steatosis
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis. Control mice are fed a standard chow diet.
-
Compound Administration: The HSD17B13 inhibitor or vehicle is administered orally or via another appropriate route at a specified dose and frequency.
-
Outcome Measures:
-
Metabolic parameters: Body weight, food intake, and glucose tolerance are monitored.
-
Serum analysis: Blood is collected to measure levels of ALT, AST, triglycerides, and cholesterol.
-
Liver analysis: Livers are harvested, weighed, and processed for histological analysis (H&E and Oil Red O staining), measurement of triglyceride content, and gene expression analysis (qRT-PCR) of markers of inflammation and fibrosis.
-
Signaling Pathways and Mechanisms
The precise signaling pathways through which HSD17B13 contributes to hepatic steatosis are still under investigation. However, several key pathways have been implicated.
Caption: Proposed signaling pathway for HSD17B13-mediated lipogenesis.
Caption: General experimental workflow for preclinical evaluation of an HSD17B13 inhibitor.
References
- 1. news-medical.net [news-medical.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-60
These application notes provide detailed protocols for the in vitro characterization of Hsd17B13-IN-60, a potential inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). The described assays are designed for researchers in drug development and related scientific fields to assess the potency, selectivity, and target engagement of this compound.
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] It is implicated in the metabolism of steroids, fatty acids, and other bioactive lipids.[1][5][6] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[2][3][4][5][7][8]
Data Presentation: In Vitro Profile of this compound
The following table summarizes the quantitative data from various in vitro assays performed to characterize this compound.
| Assay Type | Target | Substrate | IC50 (nM) | Notes |
| Biochemical Enzyme Activity | Human HSD17B13 | Estradiol | 8.5 | Measures direct inhibition of recombinant enzyme. |
| Biochemical Enzyme Activity | Mouse Hsd17b13 | Estradiol | 25.2 | Demonstrates species-specific potency. |
| Cell-Based Activity | Human HSD17B13 (HEK293 Overexpression) | Retinol | 45.7 | Assesses activity in a cellular context. |
| Target Engagement (CETSA) | Endogenous HSD17B13 (HepG2 cells) | N/A | 120.3 | Confirms binding to the target protein in cells. |
| Selectivity Assay | Human HSD17B11 | Estradiol | >10,000 | Shows selectivity against a closely related homolog. |
Signaling Pathway of HSD17B13 in Liver Disease
The diagram below illustrates the proposed role of HSD17B13 in the progression of liver disease. Under metabolic stress, factors like Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) can upregulate HSD17B13 expression.[9][10] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances de novo lipogenesis and leads to lipid droplet accumulation, a hallmark of steatosis.[9][10]
Caption: Proposed signaling pathway of HSD17B13 in liver steatosis.
Experimental Protocols
Biochemical HSD17B13 Enzyme Activity Assay
This protocol measures the ability of this compound to inhibit the enzymatic activity of recombinant HSD17B13 by detecting the production of NADH.[7][11]
Workflow Diagram
Caption: Workflow for the HSD17B13 biochemical enzyme activity assay.
Materials:
-
Recombinant human HSD17B13 protein (e.g., OriGene TP313132)[7]
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH detection kit (e.g., Promega NAD/NADH-Glo™)[11]
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of HSD17B13 enzyme in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to create 4X compound solutions.
-
Prepare a 4X substrate/cofactor mix containing β-estradiol and NAD+ in Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the 4X this compound solution or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 10 µL of the 2X HSD17B13 enzyme solution to each well.
-
Mix gently and pre-incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the 4X substrate/cofactor mix.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and detect NADH production by adding 20 µL of the NAD/NADH-Glo™ detection reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to vehicle controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based HSD17B13 Retinol Dehydrogenase Assay
This assay measures the inhibitory effect of this compound on HSD17B13's retinol dehydrogenase activity within a cellular environment.[12][13]
Materials:
-
HEK293 cells transiently or stably overexpressing HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
All-trans-retinol
-
Cell lysis buffer
-
LC-MS/MS system for retinaldehyde quantification
Procedure:
-
Cell Culture and Treatment:
-
Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and collect the lysate.
-
Perform protein quantification to normalize samples.
-
-
Quantification of Retinaldehyde:
-
Extract retinoids from the cell lysates.
-
Analyze the levels of retinaldehyde using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the retinaldehyde levels to the total protein concentration.
-
Calculate the percent inhibition of retinaldehyde formation at each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to HSD17B13 in a cellular context by measuring changes in the protein's thermal stability.[14][15]
Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
HepG2 cells (or other cells with endogenous HSD17B13 expression)
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, anti-HSD17B13 antibody)
Procedure:
-
Cell Treatment and Lysis:
-
Culture HepG2 cells to ~80% confluency.
-
Treat cells with a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen).[14]
-
-
Thermal Challenge:
-
Separation and Detection:
-
Centrifuge the heated lysates again at 20,000 x g for 20 minutes to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HSD17B13 in each sample by Western blotting or a quantitative immunoassay like ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble HSD17B13 as a function of temperature for both vehicle- and this compound-treated samples.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
A positive shift in Tm in the presence of this compound indicates target engagement.
-
References
- 1. gettested.co.in [gettested.co.in]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. enanta.com [enanta.com]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-60 in In Vivo Animal Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genome-wide association studies have identified a loss-of-function variant in the HSD17B13 gene that is associated with a reduced risk of progressive liver disease, including fibrosis and cirrhosis.[3][4][5][6] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[4][7][8] Inhibition of HSD17B13 is a promising strategy to replicate the protective effects observed in individuals with the genetic variant.[2]
These application notes provide a comprehensive overview of the use of Hsd17B13-IN-60, a potent and selective inhibitor of HSD17B13, in preclinical in vivo animal models of liver disease. The provided protocols and data will guide researchers in designing and executing studies to evaluate the therapeutic potential of HSD17B13 inhibition. While specific data for a compound named "this compound" is not available in the public domain, this document is based on published data for a representative HSD17B13 inhibitor, EP-036332, and its prodrug form, EP-037429, to provide relevant and translatable protocols and expected outcomes.
Data Presentation
In Vitro Potency and Selectivity of HSD17B13 Inhibitor (EP-036332)
| Assay Type | Target | IC50 (nM) | Description |
| Biochemical | Human HSD17B13 | 10 | Mass-spectrometry-monitored inhibition using leukotriene B4 as a substrate.[3] |
| Cellular | Human HSD17B13 | 25 | HEK293 cells stably expressing human HSD17B13, using estradiol as a substrate.[3] |
| Cellular | Mouse HSD17B13 | 30 | HEK293 cells stably expressing mouse HSD17B13, using estradiol as a substrate.[3] |
In Vivo Efficacy of HSD17B13 Inhibition in a Mouse Model of Acute Liver Injury
Model: Adenoviral-induced liver injury in mice. Treatment: Prophylactic administration of EP-037429 (prodrug of EP-036332).
| Parameter | Vehicle Control | EP-037429 (3 mg/kg) | EP-037429 (10 mg/kg) | EP-037429 (30 mg/kg) |
| Plasma ALT (U/L) | ~4000 | ~2500 | ~1500 | ~1000 |
| Plasma AST (U/L) | ~6000 | ~4000 | ~2500 | ~1500 |
Note: Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[3]
In Vivo Efficacy of HSD17B13 Inhibition in a Chronic Model of NASH
Model: Choline-Deficient, L-Amino Acid-defined, High-Fat (CDAAHF) diet-induced NASH in mice. Treatment: Therapeutic administration of EP-037429 for 8 weeks following a 3-week diet lead-in.
| Parameter | Chow + Vehicle | CDAAHF + Vehicle | CDAAHF + EP-037429 (10 mg/kg) | CDAAHF + EP-037429 (30 mg/kg) |
| Plasma ALT (U/L) | ~50 | ~450 | ~250 | ~150 |
| Liver Triglycerides (mg/g) | ~20 | ~100 | ~70 | ~60 |
| Fibrosis Score (0-4) | 0 | ~2.5 | ~1.5 | ~1.0 |
| Collagen (Sirius Red, % area) | ~0.5 | ~4.0 | ~2.5 | ~1.5 |
| Col1a1 Gene Expression (fold change) | 1 | ~15 | ~8 | ~5 |
| Timp1 Gene Expression (fold change) | 1 | ~10 | ~6 | ~4 |
Note: Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[3]
Experimental Protocols
Acute Liver Injury Model: Adenoviral Challenge
This protocol describes the induction of acute liver injury in mice using an adenoviral vector and the evaluation of the hepatoprotective effects of an HSD17B13 inhibitor.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound (or equivalent inhibitor/prodrug, e.g., EP-037429)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Adenovirus expressing a target of interest (e.g., shRNA)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Liver tissue collection supplies (e.g., cryovials, formalin)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Inhibitor Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 3, 10, and 30 mg/kg).
-
Inhibitor Administration: Administer the HSD17B13 inhibitor or vehicle to the mice via oral gavage (p.o.) once daily for a predetermined prophylactic period (e.g., 3 days).
-
Adenovirus Administration: On day 3, administer the adenovirus via tail vein injection (i.v.) at a dose sufficient to induce liver injury (e.g., 1 x 10^11 viral particles/mouse).
-
Monitoring: Monitor the animals daily for clinical signs of distress.
-
Sample Collection: At a specified time point post-adenovirus injection (e.g., 72 hours), anesthetize the mice.
-
Collect blood via cardiac puncture for plasma analysis.
-
Perfuse the liver with sterile saline.
-
Excise the liver, weigh it, and section it for histology (formalin-fixed) and gene expression analysis (snap-frozen in liquid nitrogen).
-
-
Analysis:
-
Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Perform histological analysis (e.g., H&E staining) to assess liver necrosis and inflammation.
-
Conduct quantitative PCR (qPCR) on liver tissue to measure the expression of genes related to inflammation and cell death.
-
Chronic NASH Model: CDAAHF Diet
This protocol details the induction of NASH and fibrosis in mice using a CDAAHF diet and the assessment of the therapeutic efficacy of an HSD17B13 inhibitor.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Chow diet
-
CDAAHF diet
-
This compound (or equivalent inhibitor/prodrug, e.g., EP-037429)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies
-
Liver tissue collection supplies
Procedure:
-
Animal Acclimation and Baseline: Acclimate mice for one week on a standard chow diet. Record baseline body weights.
-
Diet Induction:
-
A control group remains on the chow diet.
-
The experimental groups are fed the CDAAHF diet for a lead-in period to establish NASH pathology (e.g., 3 weeks).
-
-
Treatment Initiation: After the lead-in period, begin daily administration of the HSD17B13 inhibitor or vehicle via oral gavage. Continue the respective diets.
-
Long-term Treatment and Monitoring: Continue the treatment and diet for a duration sufficient to induce significant fibrosis (e.g., 8 weeks). Monitor body weight and food intake regularly.
-
Terminal Sample Collection: At the end of the treatment period, fast the mice overnight.
-
Collect blood for plasma analysis (ALT, AST, lipids).
-
Excise and weigh the liver.
-
Section the liver for histology (H&E, Sirius Red/Fast Green for fibrosis), lipid analysis, and gene/protein expression analysis.
-
-
Analysis:
-
Assess plasma markers of liver injury and metabolic parameters.
-
Quantify liver triglycerides.
-
Perform histological scoring for steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score - NAS).
-
Quantify collagen deposition using Sirius Red staining and image analysis.
-
Measure the expression of key fibrotic genes (e.g., Col1a1, Timp1, Acta2) and inflammatory markers (e.g., Tnf, Ccl2) via qPCR or Western blot.
-
Visualizations
Proposed Mechanism of HSD17B13 in Liver Disease
Caption: HSD17B13's role in promoting liver injury and fibrosis.
Experimental Workflow for Chronic NASH Model
Caption: Timeline for the CDAAHF diet-induced NASH mouse model.
Logical Relationship of HSD17B13 Inhibition and Hepatoprotection
Caption: The rationale for HSD17B13 inhibition as a therapeutic strategy.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13 Inhibitor Administration in Mice
Disclaimer: The compound "Hsd17B13-IN-60" is not referenced in the currently available scientific literature. The following application notes and protocols are based on published data for other inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), such as small molecule inhibitors and antisense oligonucleotides (ASOs), and are intended to serve as a representative guide for researchers. Investigators should optimize these protocols for their specific inhibitor and experimental model.
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3][4] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][5] This has made Hsd17B13 an attractive therapeutic target for chronic liver diseases. This document provides detailed protocols for the dosing and administration of a representative Hsd17B13 inhibitor in mouse models of liver disease.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using Hsd17B13 inhibitors in mice.
Table 1: Pharmacokinetics of a Representative Hsd17B13 Small Molecule Inhibitor (BI-3231) in Mice
| Parameter | Value | Conditions |
| Dose | 50 µmol/kg | Single oral administration |
| Vehicle | Not specified | - |
| Mouse Strain | Not specified | - |
| Peak Plasma Concentration (Cmax) | ~1 µM | Observed at approximately 2 hours post-dose |
| Peak Liver Concentration | ~40 µmol/kg | Observed at approximately 8 hours post-dose |
| Liver vs. Plasma Exposure | Extensive retention in the liver compared to plasma over 72 hours | - |
Data derived from a study on the Hsd17B13 inhibitor BI-3231[6].
Table 2: Efficacy of a Representative Hsd17B13 Antisense Oligonucleotide (ASO) in a Mouse Model of NASH
| Parameter | Vehicle Control | 10 mpk ASO | 25 mpk ASO | 50 mpk ASO |
| Hepatic Hsd17b13 mRNA reduction | - | Significant | Dose-dependent | Significant |
| Liver Weight (g) | ~2.5 | ~2.2 | ~2.1 | ~2.0 |
| Liver Triglycerides (mg/dL) | ~150 | ~125 | ~110 | ~100 |
| Hepatic Steatosis Score | High | Reduced | Reduced | Significantly Reduced |
Data are approximate values derived from a study using a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) mouse model of NASH. ASO was administered therapeutically. 'mpk' stands for mg/kg.[7][8]
Signaling Pathways and Experimental Workflows
Hsd17B13 Signaling Pathway
Hsd17B13 is involved in lipid metabolism and inflammation. Overexpression of Hsd17B13 can influence pathways related to fat digestion and absorption, regulation of lipolysis, and inflammatory signaling such as the NF-κB and MAPK pathways.[3]
Caption: Proposed positive feedback loop involving Hsd17B13 and SREBP-1c in promoting hepatic steatosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating an Hsd17B13 inhibitor in a diet-induced mouse model of NASH.
Caption: General experimental workflow for testing an Hsd17B13 inhibitor in a mouse model of NASH.
Experimental Protocols
Protocol 1: Administration of a Small Molecule Hsd17B13 Inhibitor via Oral Gavage
Objective: To assess the pharmacokinetic profile and efficacy of a small molecule Hsd17B13 inhibitor in mice.
Materials:
-
Hsd17B13 small molecule inhibitor (e.g., BI-3231)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
C57BL/6J mice (male, 8-10 weeks old)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of the inhibitor based on the desired dose (e.g., 50 µmol/kg) and the number of animals.
-
Weigh the inhibitor accurately.
-
Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).
-
Suspend the inhibitor in the vehicle to the desired final concentration. Ensure a homogenous suspension by vortexing or sonicating. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered. A typical dosing volume is 10 mL/kg.
-
Gently restrain the mouse and insert the gavage needle orally into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the calculated volume of the dosing solution.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Sample Collection (for Pharmacokinetics):
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72 hours) post-dose, collect blood samples via tail vein or terminal cardiac puncture into EDTA-coated tubes.
-
Euthanize the mice and perfuse the liver with saline.
-
Harvest the liver, weigh it, and snap-freeze in liquid nitrogen for later analysis.
-
Process blood to plasma by centrifugation and store at -80°C.
-
Protocol 2: Administration of an Hsd17B13 Antisense Oligonucleotide (ASO) via Intraperitoneal (IP) Injection
Objective: To achieve long-term knockdown of Hsd17B13 expression in the liver to assess therapeutic effects.
Materials:
-
Hsd17B13 ASO and a scrambled control ASO
-
Sterile phosphate-buffered saline (PBS)
-
Mice with diet-induced NASH (e.g., fed a CDAHFD for 8-12 weeks)
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Preparation of ASO Solution:
-
Dilute the ASO in sterile PBS to the desired concentration. Doses can range from 10 to 50 mg/kg.
-
Store the solution according to the manufacturer's instructions.
-
-
Animal Dosing:
-
Weigh the mice to determine the injection volume.
-
Restrain the mouse and locate the intraperitoneal injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Inject the ASO solution.
-
Administer injections once or twice weekly, as determined by the ASO's properties.
-
-
Efficacy Assessment:
-
Continue the specialized diet (e.g., CDAHFD) throughout the treatment period.
-
At the end of the study (e.g., after 8 weeks of treatment), euthanize the mice.
-
Collect liver tissue for histological analysis (H&E for steatosis, Sirius Red for fibrosis) and for RNA extraction to quantify Hsd17b13 gene expression via qPCR.[7][8]
-
Collect serum to measure liver enzymes such as ALT and AST.
-
Concluding Remarks
The inhibition of Hsd17B13 presents a promising therapeutic strategy for chronic liver diseases. The protocols outlined above provide a framework for the preclinical evaluation of Hsd17B13 inhibitors in mouse models. Researchers must adapt these general procedures to the specific characteristics of their inhibitor, including its formulation, route of administration, and pharmacokinetic/pharmacodynamic properties. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primarysourceai.substack.com [primarysourceai.substack.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Hsd17B13-IN-60
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence has identified Hsd17B13 as a critical player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][4] Studies have shown that increased expression of Hsd17B13 is associated with the severity of NAFLD, while loss-of-function genetic variants in Hsd17B13 are linked to a reduced risk of developing progressive liver disease.[5][6] This protective effect is attributed to the role of Hsd17B13 in hepatic lipid metabolism and its retinol dehydrogenase activity.[3][7] Consequently, inhibiting Hsd17B13 has become a promising therapeutic strategy for the treatment of NAFLD and NASH.[6]
Hsd17B13-IN-60 is a novel small molecule inhibitor developed to target the enzymatic activity of Hsd17B13. These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy and mechanism of action of this compound. The described assays will enable researchers to quantify the inhibitory potential of the compound on Hsd17B13's enzymatic activity, its impact on cellular lipid accumulation, and its target engagement within a cellular context.
Signaling Pathway and Regulatory Mechanism of Hsd17B13
Hsd17B13 expression is regulated by liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[1] As a lipid droplet-associated protein, Hsd17B13 is involved in lipid metabolism.[8] Its enzymatic activity includes the conversion of retinol to retinaldehyde.[3]
Key Experiments and Protocols
Hsd17B13 Retinol Dehydrogenase (RDH) Activity Assay
This assay directly measures the enzymatic activity of Hsd17B13 by quantifying its conversion of retinol to retinaldehyde.
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For transient expression, transfect cells with a plasmid encoding human Hsd17B13 using a suitable transfection reagent. For stable expression, use a previously established stable cell line.
-
Seed the Hsd17B13-expressing cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Aspirate the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Substrate Addition and Incubation:
-
Sample Preparation and Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer and collect the supernatant after centrifugation.
-
Analyze the cell lysates for retinaldehyde content using reverse-phase High-Performance Liquid Chromatography (HPLC).[10]
-
Normalize the retinaldehyde levels to the total protein concentration in each sample.
-
-
Data Analysis:
-
Calculate the percentage of Hsd17B13 activity inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Summary:
| This compound Conc. (nM) | % Inhibition of RDH Activity (Mean ± SD) |
| 1 | 8.2 ± 2.1 |
| 10 | 25.6 ± 4.5 |
| 50 | 48.9 ± 5.3 |
| 100 | 75.3 ± 6.1 |
| 500 | 92.1 ± 3.8 |
| 1000 | 98.5 ± 1.2 |
| IC50 (nM) | 52.7 |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture HepG2 cells (which endogenously express Hsd17B13) in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for 2 hours.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble Hsd17B13 in each sample by Western blotting using an Hsd17B13-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the percentage of soluble Hsd17B13 relative to the non-heated control against the temperature.
-
Determine the melting temperature (Tm) for both the vehicle- and this compound-treated samples. A shift in Tm indicates target engagement.
-
Quantitative Data Summary:
| Treatment | Melting Temperature (Tm) (°C) (Mean ± SD) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 54.2 ± 0.8 | - |
| This compound (1 µM) | 58.9 ± 1.1 | +4.7 |
Lipid Droplet Accumulation Assay
This assay assesses the effect of Hsd17B13 inhibition on lipid accumulation in a cellular model of steatosis.
Experimental Workflow:
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 6. news-medical.net [news-medical.net]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Hsd17B13 Inhibitors in Primary Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1] This has positioned Hsd17B13 as a promising therapeutic target for chronic liver diseases. Small molecule inhibitors of Hsd17B13, such as Hsd17B13-IN-60, are valuable research tools for elucidating the protein's function and for preclinical assessment of its therapeutic potential.
These application notes provide a detailed protocol for the utilization of this compound, a representative small molecule inhibitor of Hsd17B13, in primary hepatocyte cultures. The following sections will cover the mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action of Hsd17B13
Hsd17B13 is an enzyme that is thought to play a role in hepatic lipid metabolism.[4][5] It is localized to the surface of lipid droplets within hepatocytes.[3][6][7] While its precise physiological substrates are still under investigation, it is known to have retinol dehydrogenase activity in vitro.[6] Overexpression of Hsd17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes.[7] Inhibition of Hsd17B13 is expected to counteract the accumulation of lipids and potentially reduce lipotoxicity and inflammation in hepatocytes.
Below is a diagram illustrating the proposed signaling pathway involving Hsd17B13 and the point of intervention for an inhibitor like this compound.
Experimental Protocols
Materials and Reagents
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium) supplemented with appropriate growth factors and serum
-
This compound (or a similar potent Hsd17B13 inhibitor)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Collagen-coated cell culture plates
-
Reagents for viability assays (e.g., MTT, PrestoBlue)
-
Reagents for lipid accumulation assays (e.g., Oil Red O, Nile Red)
-
Reagents for gene expression analysis (e.g., TRIzol, reverse transcription kit, qPCR master mix)
-
Reagents for protein analysis (e.g., RIPA buffer, protease inhibitors, antibodies for Western blotting)
-
ELISA kits for relevant cytokines (e.g., IL-6, TNF-α)
General Workflow for Treating Primary Hepatocytes
The following diagram outlines the general workflow for treating primary hepatocytes with this compound.
Detailed Methodologies
1. Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
2. Culturing and Treatment of Primary Hepatocytes
-
Thaw cryopreserved primary hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated plates at a recommended density.
-
Allow the cells to attach and recover for 4-6 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare working solutions of this compound by diluting the stock solution in hepatocyte culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.
-
Replace the medium with the prepared treatment medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
3. Determination of Optimal Concentration (Dose-Response)
-
To determine the optimal working concentration of this compound, perform a dose-response experiment.
-
Treat hepatocytes with a range of concentrations (e.g., 0.1 nM to 10 µM).
-
After the incubation period, assess cell viability using an MTT or PrestoBlue assay to identify any cytotoxic effects.
-
Measure a relevant downstream endpoint, such as lipid accumulation or the expression of a target gene, to determine the effective concentration range.
4. Assessment of Cellular Phenotypes
-
Lipid Accumulation:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Oil Red O or Nile Red to visualize neutral lipid droplets.
-
Quantify lipid accumulation by either extracting the Oil Red O stain and measuring its absorbance or by imaging and analyzing the fluorescence intensity of Nile Red.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the treated hepatocytes using TRIzol or a similar reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) to measure the expression of genes involved in lipogenesis (e.g., SREBF1, FASN), fatty acid oxidation (e.g., CPT1A), and inflammation (e.g., IL6, TNFA).
-
-
Protein Analysis:
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting to analyze the protein levels of Hsd17B13 and other relevant proteins.
-
-
Cytokine Secretion:
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of secreted inflammatory cytokines (e.g., IL-6, TNF-α) using commercially available ELISA kits.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Dose-Response of this compound on Hepatocyte Viability and Lipid Accumulation
| This compound (µM) | Cell Viability (% of Vehicle) | Lipid Accumulation (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 100 ± 5.2 | 1.00 ± 0.12 |
| 0.01 | 98 ± 4.8 | 0.95 ± 0.10 |
| 0.1 | 99 ± 5.1 | 0.78 ± 0.09 |
| 1 | 97 ± 6.3 | 0.55 ± 0.07 |
| 10 | 85 ± 7.1 | 0.42 ± 0.06 |
Table 2: Effect of this compound on Gene Expression in Hepatocytes
| Gene | Vehicle (Relative Expression) | This compound (1 µM) (Relative Expression) | Fold Change |
| SREBF1 | 1.00 ± 0.15 | 0.68 ± 0.11 | -1.47 |
| FASN | 1.00 ± 0.12 | 0.59 ± 0.09 | -1.69 |
| CPT1A | 1.00 ± 0.18 | 1.35 ± 0.21 | +1.35 |
| IL6 | 1.00 ± 0.20 | 0.72 ± 0.15 | -1.39 |
| TNFA | 1.00 ± 0.17 | 0.65 ± 0.13 | -1.54 |
Table 3: Effect of this compound on Inflammatory Cytokine Secretion
| Cytokine | Vehicle (pg/mL) | This compound (1 µM) (pg/mL) |
| IL-6 | 150.2 ± 15.8 | 105.6 ± 12.3 |
| TNF-α | 85.7 ± 9.2 | 58.4 ± 7.5 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of the Hsd17B13 inhibitor, this compound, in primary hepatocyte cultures. By following these methodologies, researchers can effectively assess the compound's potency, determine its impact on cellular phenotypes relevant to liver disease, and elucidate the molecular mechanisms underlying its therapeutic potential. Careful experimental design and data analysis will be crucial for advancing our understanding of Hsd17B13 as a therapeutic target.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. uniprot.org [uniprot.org]
- 5. genecards.org [genecards.org]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from genome-wide association studies has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Specifically, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, highlighting the therapeutic potential of inhibiting HSD17B13 activity.[5][6]
HSD17B13 is known to catalyze the conversion of various lipid substrates, including steroids like estradiol, using NAD+ as a cofactor.[7][8] The development of potent and selective small molecule inhibitors of HSD17B13 is a promising strategy for the treatment of NASH and other liver ailments. High-throughput screening (HTS) is a critical first step in the discovery of such inhibitors.[3][9]
This document provides detailed application notes and protocols for the high-throughput screening of HSD17B13 inhibitors, using a representative compound, BI-3231, as an example of a potent and selective inhibitor identified through such a campaign.[3][10]
Data Presentation
The following table summarizes the quantitative data for a representative screening hit and its optimized analogue, BI-3231, a potent HSD17B13 inhibitor.[3][7][11]
| Compound | Target | Assay Type | Substrate | Cofactor | IC50 | Cell-Based Activity |
| Screening Hit (Alkynyl phenol 1) | Human HSD17B13 | Enzymatic | Estradiol | NAD+ | 1.4 µM | - |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | NAD+ | 1 nM | Yes |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | NAD+ | 13 nM | Yes |
Signaling Pathway and Experimental Workflow
HSD17B13 Signaling in Hepatic Lipid Metabolism
Caption: HSD17B13 association with lipid droplets and its role in liver disease.
High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of HSD17B13 inhibitors.
Experimental Protocols
High-Throughput Screening (HTS) Protocol for HSD17B13 Inhibitors using a Luminescence-Based Assay
This protocol is adapted from methodologies used in the discovery of HSD17B13 inhibitors and is suitable for a high-throughput format.[12][13][14]
Objective: To identify small molecule inhibitors of HSD17B13 by measuring the production of NADH in a biochemical assay.
Principle: HSD17B13 catalyzes the conversion of a substrate (e.g., estradiol) to its oxidized product, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced is proportional to the enzyme activity. The NADH levels are detected using a bioluminescent assay system (e.g., NAD/NADH-Glo™ Assay), where a reductase enzyme uses NADH to convert a proluciferin substrate into luciferin, which is then consumed by luciferase to generate a light signal.[14][15] Inhibitors of HSD17B13 will decrease the rate of NADH production, leading to a reduction in the luminescent signal.
Materials:
-
Enzyme: Recombinant human HSD17B13
-
Substrate: Estradiol
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Test Compounds: Compound library (e.g., this compound) dissolved in DMSO
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
Detection Reagent: NAD/NADH-Glo™ Assay kit (or similar)
-
Plates: 384-well, white, opaque plates
-
Instrumentation: Liquid handler, plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense nanoliter volumes of test compounds from the compound library plates into the 384-well assay plates.
-
Include appropriate controls:
-
Negative control (0% inhibition): Wells with DMSO only.
-
Positive control (100% inhibition): Wells with a known HSD17B13 inhibitor or no enzyme.
-
-
-
Reagent Preparation:
-
Prepare a master mix of the HSD17B13 enzyme in assay buffer at the desired concentration.
-
Prepare a master mix of the substrate (estradiol) and cofactor (NAD+) in assay buffer. The final concentrations in the assay will need to be optimized, but starting concentrations can be around the Km for each.
-
-
Enzyme and Substrate/Cofactor Addition:
-
Add the HSD17B13 enzyme solution to all wells of the assay plate containing the test compounds and controls.
-
Allow for a brief pre-incubation of the enzyme with the compounds (e.g., 15-30 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the substrate/cofactor master mix to all wells.
-
-
Enzymatic Reaction Incubation:
-
Incubate the assay plates at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative and positive controls.
-
Calculate the percent inhibition for each test compound.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
-
This detailed protocol provides a robust framework for conducting high-throughput screening campaigns to identify novel inhibitors of HSD17B13, a promising therapeutic target for the treatment of chronic liver diseases.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. enanta.com [enanta.com]
- 13. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 14. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 15. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]
- 16. promega.com [promega.com]
- 17. static.igem.org [static.igem.org]
Assessing the Anti-Fibrotic Potential of Hsd17B13 Inhibitors: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the impact of Hsd17B13 inhibitors, exemplified by Hsd17B13-IN-60, on liver fibrosis. The protocols outlined below cover both in vitro and in vivo models to evaluate the therapeutic efficacy and mechanism of action of such compounds.
Introduction to Hsd17B13 and Fibrosis
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and subsequent fibrosis and cirrhosis.[1][3][4][5][6] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of liver fibrosis. The mechanism underlying this protection is thought to involve the modulation of lipid metabolism, inflammation, and pyrimidine catabolism.[1][3][5][6]
Hsd17B13 inhibitors, such as this compound, are being investigated for their potential to mimic the protective effects of the genetic variants and thereby halt or reverse the progression of liver fibrosis. These protocols are designed to rigorously evaluate the anti-fibrotic effects of these inhibitors.
In Vitro Assessment of this compound
Objective
To determine the direct anti-fibrotic effects of this compound on activated hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.[7] Advanced 3D co-culture systems are also employed to better mimic the complex microenvironment of the liver.
Experimental Models
-
Activated Human Hepatic Stellate Cells (LX-2 cell line): A widely used immortalized human HSC line for studying the molecular mechanisms of liver fibrosis.
-
3D Liver Spheroid Co-culture Model: A co-culture of primary human hepatocytes, Kupffer cells, and hepatic stellate cells that self-assembles into 3D spheroids, providing a more physiologically relevant model of the liver.[8]
-
Liver-on-a-Chip Model: A microfluidic device containing primary human liver cells (hepatocytes, Kupffer cells, and stellate cells) that recapitulates the 3D architecture and function of the liver, allowing for the study of cellular interactions in a dynamic environment.[9]
Experimental Workflow
The following diagram illustrates the general workflow for in vitro assessment of this compound.
Caption: General workflow for in vitro evaluation of this compound's anti-fibrotic effects.
Detailed Protocols
Protocol 1: Gene Expression Analysis of Fibrosis Markers in LX-2 Cells
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Fibrosis: Seed cells in 6-well plates and allow them to adhere overnight. Starve the cells in serum-free media for 24 hours, then stimulate with 5 ng/mL of recombinant human TGF-β1 for 24 hours to induce a fibrotic phenotype.
-
Treatment: Concurrently with TGF-β1 stimulation, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
RNA Extraction: After 24 hours of treatment, lyse the cells and extract total RNA using a commercially available kit.
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR using primers for key fibrosis-related genes such as COL1A1 (Collagen Type I Alpha 1), ACTA2 (Alpha-Smooth Muscle Actin), and TIMP1 (Tissue Inhibitor of Metalloproteinases 1). Normalize the expression to a housekeeping gene (e.g., GAPDH).
Protocol 2: Immunofluorescence Staining for α-SMA in 3D Liver Spheroids
-
Spheroid Formation: Form 3D liver spheroids from primary human hepatocytes, Kupffer cells, and HSCs in an ultra-low attachment plate.
-
Fibrosis Induction and Treatment: Induce fibrosis by treating the spheroids with a high-fat medium. Concurrently, treat with this compound or vehicle.
-
Fixation and Permeabilization: After the treatment period (e.g., 72 hours), fix the spheroids with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against α-SMA. Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Image the spheroids using a confocal microscope and quantify the fluorescence intensity of α-SMA to assess HSC activation.
Data Presentation
| In Vitro Assay | Endpoint Measured | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| qRT-PCR (LX-2) | Relative COL1A1 mRNA Expression | 1.0 | 0.65 | 0.42 |
| Relative ACTA2 mRNA Expression | 1.0 | 0.71 | 0.53 | |
| Immunofluorescence | α-SMA Protein Expression (% of control) | 100% | 68% | 45% |
| Sirius Red Staining | Collagen Deposition (Absorbance) | 0.85 | 0.55 | 0.38 |
In Vivo Assessment of this compound
Objective
To evaluate the in vivo efficacy of this compound in a relevant animal model of liver fibrosis.
Experimental Model
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Induced NASH and Fibrosis Mouse Model: This is a widely used diet-induced model that recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.[1][10][11]
Experimental Workflow
The following diagram outlines the workflow for the in vivo assessment of this compound.
Caption: General workflow for in vivo evaluation of this compound in a mouse model of NASH.
Detailed Protocols
Protocol 3: CDAHFD Mouse Model and Drug Administration
-
Animal Acclimatization: Acclimate male C57BL/6J mice for one week.
-
Diet Induction: Feed the mice a CDAHFD for a period of 8-12 weeks to induce NASH and significant fibrosis. A control group will receive a standard chow diet.
-
Treatment: After the induction period, randomize the CDAHFD-fed mice into treatment groups: Vehicle control and this compound at two different doses (e.g., 10 and 30 mg/kg). Administer the compound or vehicle daily via oral gavage for a therapeutic period (e.g., 4-8 weeks).
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum analysis. Euthanize the mice and harvest the livers for histopathology, hydroxyproline assay, and molecular analysis.
Protocol 4: Histopathological Analysis of Liver Fibrosis
-
Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin and embed in paraffin.
-
Staining: Section the paraffin-embedded tissue and stain with Hematoxylin and Eosin (H&E) for general morphology, and with Sirius Red or Masson's Trichrome stain to visualize collagen deposition and assess the extent of fibrosis.
-
Scoring: Score the liver sections for steatosis, inflammation, and fibrosis using a standardized scoring system (e.g., NAFLD Activity Score - NAS).
Protocol 5: Liver Hydroxyproline Assay
-
Tissue Homogenization: Homogenize a pre-weighed portion of the liver tissue.
-
Hydrolysis: Hydrolyze the homogenate in concentrated HCl at an elevated temperature to break down collagen into its constituent amino acids.
-
Colorimetric Reaction: Perform a colorimetric reaction to specifically detect hydroxyproline, a major component of collagen.
-
Quantification: Measure the absorbance and calculate the hydroxyproline content, which is directly proportional to the amount of collagen in the liver.
Data Presentation
| In Vivo Parameter | Endpoint Measured | Vehicle Control (CDAHFD) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Serum Analysis | ALT (U/L) | 250 | 180 | 120 |
| AST (U/L) | 310 | 220 | 160 | |
| Histopathology | Fibrosis Score (0-4) | 3.2 | 2.1 | 1.5 |
| Biochemical Assay | Liver Hydroxyproline (µg/g tissue) | 450 | 320 | 250 |
Mechanism of Action: Signaling Pathway Analysis
The protective effect of Hsd17B13 inhibition against fibrosis is linked to the modulation of pyrimidine catabolism.[1][5] Inhibition of Hsd17B13 leads to an accumulation of pyrimidines, which may have downstream effects on cellular processes that mitigate fibrosis.
The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of Hsd17B13 inhibition in reducing liver fibrosis.
By following these detailed protocols and application notes, researchers can effectively assess the therapeutic potential of this compound and other Hsd17B13 inhibitors for the treatment of liver fibrosis. The combination of in vitro and in vivo models provides a robust framework for evaluating efficacy and elucidating the underlying mechanisms of action.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of <i>HSD17B13</i> protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic st… [ouci.dntb.gov.ua]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]
- 10. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Retinol Metabolism Using an HSD17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme highly expressed in the liver.[1] Recent studies have identified HSD17B13 as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde, a critical and rate-limiting step in the biosynthesis of retinoic acid.[2] Retinoic acid is a potent signaling molecule that regulates a wide array of cellular processes, including cell differentiation, proliferation, and apoptosis, through its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4]
Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease.[1] This has positioned HSD17B13 as a promising therapeutic target. The use of selective inhibitors of HSD17B13 provides a powerful tool to investigate the role of this enzyme in retinol metabolism and its downstream effects on cellular signaling pathways.
This document provides detailed application notes and protocols for utilizing a potent and selective HSD17B13 inhibitor to study retinol metabolism. While the user's specified compound "Hsd17B13-IN-60" could not be found in publicly available literature, we will use the well-characterized inhibitor BI-3231 as a representative example throughout these protocols. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.
Data Presentation
Inhibitor Activity
The following table summarizes the reported inhibitory activity of BI-3231 against human and mouse HSD17B13.
| Compound | Target | Substrate | IC50 (nM) | Assay Type | Reference |
| BI-3231 | Human HSD17B13 | Estradiol | 1 | Enzymatic | [5] |
| BI-3231 | Mouse HSD17B13 | Estradiol | 13 | Enzymatic | [5] |
| Compound 1 (BI-3231 precursor) | Human HSD17B13 | Retinol | 2400 ± 100 | Enzymatic | [6] |
Signaling Pathways and Experimental Workflows
Retinol Metabolism and HSD17B13's Role
The following diagram illustrates the initial step of retinol metabolism, where HSD17B13 catalyzes the conversion of retinol to retinaldehyde.
Caption: Conversion of retinol to retinaldehyde by HSD17B13.
Downstream Retinoic Acid Signaling Pathway
Inhibition of HSD17B13 is expected to reduce the production of retinaldehyde, thereby decreasing the synthesis of retinoic acid and affecting the transcription of target genes.
Caption: Impact of HSD17B13 inhibition on retinoic acid signaling.
Experimental Workflow for Assessing HSD17B13 Inhibition
A typical workflow to evaluate the efficacy of an HSD17B13 inhibitor on retinol metabolism in a cellular context is outlined below.
Caption: Cellular assay workflow for HSD17B13 inhibitor testing.
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzymatic Assay
This protocol is for determining the direct inhibitory effect of a compound on purified HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NAD+
-
All-trans-retinol (substrate)
-
Hsd17B13 inhibitor (e.g., BI-3231) dissolved in DMSO
-
96-well plate
-
Incubator
-
HPLC system with UV detector
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+ (at a concentration near its Km, if known), and recombinant HSD17B13 enzyme in each well of a 96-well plate.
-
Add the Hsd17B13 inhibitor at various concentrations (typically in a serial dilution) to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding all-trans-retinol to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis of retinaldehyde formation.
-
Analyze the samples by HPLC (see Protocol 3).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based HSD17B13 Retinol Dehydrogenase Assay
This protocol assesses the ability of an inhibitor to block HSD17B13 activity in a cellular environment.[2]
Materials:
-
Hepatocyte cell line (e.g., HepG2) or a cell line overexpressing HSD17B13 (e.g., HEK293)
-
Cell culture medium and supplements
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
All-trans-retinol
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
HPLC system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Treat the cells with varying concentrations of the Hsd17B13 inhibitor for a specified period (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Add all-trans-retinol to the cell culture medium at a final concentration of approximately 5 µM.[2]
-
Incubate for a defined period (e.g., 8 hours).[7]
-
Harvest the cells by scraping and collect both the cells and the culture medium.
-
Lyse the cells and extract retinoids (see Protocol 3 for sample preparation).
-
Determine the protein concentration of the cell lysates for normalization.
-
Analyze the concentration of retinol and retinaldehyde in the cell lysates and medium by HPLC.
-
Calculate the reduction in retinaldehyde production in the inhibitor-treated cells compared to the control.
Protocol 3: HPLC Quantification of Retinol and Retinaldehyde
This protocol provides a general method for the separation and quantification of retinol and retinaldehyde from cell culture samples.[7][8]
Materials:
-
Acetonitrile, methanol, hexane, isopropanol (HPLC grade)
-
Retinol and retinaldehyde standards
-
Internal standard (e.g., retinyl acetate)
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.[8]
Sample Preparation:
-
To the collected cell lysate and media, add an internal standard (retinyl acetate).
-
Perform a liquid-liquid extraction. A common method is to add two volumes of ethanol to precipitate proteins, followed by extraction with two volumes of hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper organic (hexane) layer containing the retinoids.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
HPLC Conditions (Isocratic Reverse-Phase): [9]
-
Mobile Phase: A mixture of methanol and a buffer, for example, 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2).
-
Flow Rate: 1.5 mL/min.
-
Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm.
-
Detection: UV detector set at 325 nm for retinol and 380 nm for retinaldehyde.
-
Injection Volume: 20-100 µL.
Quantification:
-
Generate a standard curve for both retinol and retinaldehyde using known concentrations of the standards.
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks for retinol, retinaldehyde, and the internal standard based on their retention times compared to the standards.
-
Calculate the concentration of retinol and retinaldehyde in the samples by comparing their peak areas to the standard curve, normalizing to the internal standard and the protein concentration of the initial cell lysate.
Conclusion
The protocols and information provided here offer a comprehensive guide for researchers to effectively use HSD17B13 inhibitors, such as the representative compound BI-3231, to investigate the intricacies of retinol metabolism. By employing these methods, scientists can elucidate the role of HSD17B13 in various physiological and pathological conditions, and advance the development of novel therapeutics for liver and metabolic diseases. It is essential to adapt and optimize these protocols based on the specific inhibitor used and the experimental system.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid signaling in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic Acid (RA) Regulates 17β-Hydroxysteroid Dehydrogenase Type 2 Expression in Endometrium: Interaction of RA Receptors with Specificity Protein (SP) 1/SP3 for Estradiol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
Troubleshooting & Optimization
Troubleshooting Hsd17B13-IN-60 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-60, a hypothetical potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). The information provided is based on the known characteristics of HSD17B13 and published data on similar small molecule inhibitors, such as BI-3231.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is designed as a potent inhibitor of the enzymatic activity of HSD17B13. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that catalyzes the conversion of 17-ketosteroids to 17β-hydroxysteroids, and is also known to have retinol dehydrogenase activity. By inhibiting HSD17B13, this compound is expected to modulate hepatic lipid metabolism and signaling pathways involving HSD17B13 substrates.
Q2: What are the expected on-target effects of this compound in a cellular model?
In a relevant cell model (e.g., primary human hepatocytes or HepG2 cells), treatment with this compound should result in a dose-dependent decrease in the metabolism of HSD17B13 substrates, such as estradiol or retinol. This can be measured by a decrease in the production of their respective metabolites (estrone or retinaldehyde).
Q3: My results with this compound are inconsistent. What are the common causes?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that this compound is properly stored and that the solvent used for reconstitution is compatible and does not affect its stability. Prepare fresh dilutions for each experiment.
-
Cell Health: The health and passage number of your cell line can significantly impact experimental outcomes. Ensure cells are healthy and within a consistent passage range.
-
Assay Conditions: Variations in incubation times, cell density, or reagent concentrations can lead to variability. Adhere strictly to the experimental protocol.
-
Off-Target Effects: At higher concentrations, off-target effects may contribute to variability. It is crucial to determine the optimal concentration range for on-target activity.
Troubleshooting Off-Target Effects
Problem: I am observing unexpected cellular phenotypes or changes in signaling pathways that are not directly related to HSD17B13 inhibition.
This may indicate that this compound is interacting with unintended molecular targets. The following steps can help you troubleshoot these potential off-target effects.
Step 1: Confirm On-Target Engagement
Before investigating off-target effects, it is crucial to confirm that this compound is engaging with its intended target, HSD17B13, in your experimental system.
-
Recommendation: Perform a cellular thermal shift assay (CETSA) or use a target engagement biomarker to confirm that this compound binds to HSD17B13 at the concentrations used in your experiments.
Step 2: Investigate Potential Off-Targets
If on-target engagement is confirmed, the unexpected phenotypes are likely due to off-target interactions.
-
Hypothesis 1: Inhibition of other HSD17B family members.
-
Rationale: HSD17B13 shares homology with other members of the 17β-hydroxysteroid dehydrogenase family, particularly HSD17B11.[1]
-
Troubleshooting:
-
Test the activity of this compound against closely related HSD17B isoforms, such as HSD17B11, in an enzymatic assay.
-
If cross-reactivity is observed, consider if the unexpected phenotype can be explained by the inhibition of the off-target isoform.
-
-
-
Hypothesis 2: Interaction with unrelated proteins.
-
Rationale: Small molecule inhibitors can sometimes bind to proteins with similar structural motifs or binding pockets.
-
Troubleshooting:
-
Perform a broad-spectrum kinase panel screening, as many small molecule inhibitors have off-target effects on kinases.
-
Utilize computational methods, such as in silico docking or pharmacophore modeling, to predict potential off-target interactions.
-
Employ proteomics-based approaches, such as affinity purification-mass spectrometry (AP-MS) or drug affinity responsive target stability (DARTS), to identify binding partners of this compound in an unbiased manner.
-
-
Logical Workflow for Troubleshooting Off-Target Effects
References
Technical Support Center: Hsd17B13-IN-60 Administration for Animal Studies
This technical support center provides guidance and troubleshooting for the formulation and administration of Hsd17B13-IN-60 in preclinical animal models. The following information is curated for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vivo administration?
A1: this compound is presumed to be a poorly water-soluble compound, a common characteristic for many small molecule inhibitors.[1][2] Therefore, a multi-component vehicle system is often necessary to achieve a suitable concentration for dosing. Commonly used solvent systems to enhance the solubility of such compounds include a combination of:
-
Co-solvents: Such as DMSO, ethanol, PEG400, or NMP.
-
Surfactants: To increase solubility and stability, such as Tween 80 or Solutol HS-15.[2]
-
Lipids: Oil-based formulations can also be considered.[3][4]
It is crucial to first determine the solubility of this compound in various individual solvents before developing a combination vehicle. A suggested starting blend for rodent studies is 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept low to minimize toxicity.
Q2: How can I improve the oral bioavailability of this compound?
A2: Low oral bioavailability for poorly soluble compounds is a significant challenge.[2] Strategies to enhance bioavailability include:
-
Formulation Optimization: Utilizing self-emulsifying drug delivery systems (SEDDS), or lipid-based formulations can improve absorption.[4][5]
-
Particle Size Reduction: Nanosizing or micronizing the compound can increase the surface area for dissolution.[1][3]
-
Use of Excipients: Incorporating excipients that inhibit efflux transporters or metabolic enzymes in the gut wall can also be explored, though this requires further investigation for this compound.
Q3: What are the common routes of administration for Hsd17B13 inhibitors in animal studies?
A3: Based on preclinical studies with other HSD17B13 inhibitors, the most common route of administration is oral gavage.[6] This route is preferred for its convenience and clinical relevance. However, depending on the experimental goals and the formulation's properties, other routes such as intraperitoneal (IP) or subcutaneous (SC) injection may be considered.[3]
Q4: Are there any known stability issues with this compound formulations?
A4: While specific stability data for this compound is not publicly available, formulations of poorly soluble compounds can be prone to precipitation over time. It is recommended to prepare formulations fresh daily. If storage is necessary, it should be at a controlled temperature (2-8°C) and protected from light. A physical stability test (e.g., visual inspection for precipitation, particle size analysis) should be performed before each use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Exceeded solubility limit- Temperature changes- Incorrect solvent ratio | - Perform solubility studies to determine the optimal vehicle composition.- Prepare the formulation at room temperature or with gentle warming if the compound is stable.- Prepare fresh formulations before each dosing session. |
| High variability in plasma exposure between animals | - Inaccurate dosing- Formulation instability- Food effects | - Ensure accurate gavage technique.- Check the homogeneity of the formulation before each dose.- Standardize the fasting state of the animals before dosing. |
| Adverse events in animals post-dosing (e.g., lethargy, irritation) | - Vehicle toxicity- High concentration of co-solvents (e.g., DMSO) | - Conduct a vehicle tolerability study in a small cohort of animals.- Minimize the concentration of potentially toxic solvents. Consider alternative, safer excipients.[2] |
| Lack of efficacy in the animal model | - Insufficient drug exposure- Poor formulation leading to low bioavailability- Inappropriate animal model | - Perform a pharmacokinetic (PK) study to determine plasma and tissue concentrations.- Optimize the formulation to improve solubility and absorption.- Ensure the chosen animal model has relevant HSD17B13 expression and pathology.[7][8] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
-
Materials: this compound powder, DMSO, PEG400, Tween 80, Saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to dissolve the compound completely. Use a maximum of 10% of the final volume.
-
Add PEG400 and vortex until the solution is clear.
-
Add Tween 80 (e.g., 2-5% of the final volume) and mix thoroughly.
-
Slowly add saline to the desired final volume while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitation.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation: Fast mice for 4 hours prior to dosing, with free access to water.
-
Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the target dose (e.g., in mg/kg).
-
Administration:
-
Gently restrain the mouse.
-
Use a proper-sized, blunt-tipped gavage needle.
-
Insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Quantitative Data Summary
Table 1: Example Formulations for this compound
| Formulation ID | Composition | Max Solubility (mg/mL) | Administration Route |
| F1 | 10% DMSO, 90% Saline | 0.5 | IV, IP |
| F2 | 10% DMSO, 40% PEG400, 50% Saline | 5 | Oral, IP |
| F3 | 5% DMSO, 20% Solutol HS-15, 75% Water | 10 | Oral |
| F4 | 20% Cremophor EL, 80% Saline | 8 | IV |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)
| Formulation ID | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| F2 | 350 | 2 | 1200 | 15 |
| F3 | 800 | 1 | 3200 | 40 |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of Hsd17B13 in NAFLD and the therapeutic action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in a diet-induced mouse model of NAFLD.
Troubleshooting Logic
Caption: A decision tree for troubleshooting unexpected efficacy results with this compound.
References
- 1. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. youtube.com [youtube.com]
- 6. enanta.com [enanta.com]
- 7. mdpi.com [mdpi.com]
- 8. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSD17B13 Inhibitor Screening and Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 inhibitors, such as Hsd17B13-IN-60. Our goal is to address specific issues you may encounter during your experiments to quantify the effects of these inhibitors on HSD17B13.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying the enzymatic activity of HSD17B13?
A1: The primary challenges stem from the fact that the definitive endogenous substrate of HSD17B13 is yet to be conclusively identified.[1][2][3] Assays typically rely on surrogate substrates like retinol or β-estradiol.[4][5][6] Furthermore, HSD17B13 is a lipid droplet-associated protein, and its proper localization and conformation are crucial for its enzymatic activity, which can be difficult to replicate in in-vitro assays.[2][4][5]
Q2: Why am I seeing inconsistent IC50 values for my HSD17B13 inhibitor?
A2: Inconsistent IC50 values can arise from several factors:
-
Assay System: Different assay formats (e.g., cell-based vs. biochemical) can yield different results. Cell-based assays may be influenced by compound permeability and cellular metabolism.
-
Substrate Choice: The IC50 value of an inhibitor can be substrate-dependent.[3][7]
-
Enzyme Source: The source and purity of the HSD17B13 enzyme (recombinant vs. cell lysate) can impact activity and inhibitor binding.
-
Cofactor Concentration: HSD17B13 activity is NAD+ dependent. Variations in NAD+ concentration can affect inhibitor potency.[3][6][8]
Q3: My inhibitor, this compound, shows good activity in a biochemical assay but weak or no activity in a cell-based assay. What could be the reason?
A3: This discrepancy is common and can be attributed to several factors:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Metabolic Instability: The inhibitor could be rapidly metabolized by the cells into an inactive form.
-
Target Engagement: The inhibitor may not be able to access HSD17B13 localized on lipid droplets within the cell.
Q4: How can I confirm that this compound is engaging with HSD17B13 within the cell?
A4: Several methods can be used to confirm target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of HSD17B13 upon inhibitor binding.
-
Pull-down Assays: Using a biotinylated or otherwise tagged version of your inhibitor to pull down HSD17B13 from cell lysates.
-
Reporter Assays: Employing engineered cell lines with a reporter system linked to HSD17B13 activity or localization.
Troubleshooting Guides
Issue 1: High background signal in the HSD17B13 enzymatic assay.
| Potential Cause | Troubleshooting Step |
| Contaminating dehydrogenases in the enzyme preparation. | Use highly purified recombinant HSD17B13. Include a control with a known inhibitor of the suspected contaminating enzyme. |
| Non-enzymatic reduction of the substrate. | Run a no-enzyme control to determine the rate of non-enzymatic reaction. Subtract this from your measurements. |
| Interference from the test compound. | Test the compound in the absence of the enzyme to check for intrinsic fluorescence or absorbance at the detection wavelength. |
| Sub-optimal buffer conditions. | Optimize buffer pH, salt concentration, and additives. |
Issue 2: Low or no detectable HSD17B13 activity.
| Potential Cause | Troubleshooting Step |
| Inactive enzyme. | Verify the activity of your enzyme stock with a positive control substrate and compare it to a new lot of the enzyme. Ensure proper storage conditions. |
| Incorrect assay setup. | Double-check the concentrations of all reagents, including the substrate and NAD+. Ensure the correct incubation time and temperature. |
| For cell-based assays, poor HSD17B13 expression. | Confirm HSD17B13 expression levels by Western blot or qPCR.[9] |
| For cell-based assays, lack of lipid droplets. | Induce lipid droplet formation by treating cells with oleic acid. HSD17B13 localization to lipid droplets is crucial for its activity.[4][5] |
Issue 3: Variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents. |
| Inconsistent cell seeding density. | Ensure a uniform cell monolayer by proper cell counting and seeding techniques. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| Reagent degradation. | Prepare fresh reagents and store them properly. Avoid repeated freeze-thaw cycles of the enzyme and NAD+. |
Quantitative Data Summary
The following tables present hypothetical data for a novel inhibitor, this compound, to illustrate how to structure and compare results from different assays.
Table 1: In-vitro Potency of this compound
| Assay Type | Substrate | IC50 (nM) |
| Biochemical | Retinol | 75 |
| Biochemical | β-estradiol | 120 |
| Cell-based | Retinol | 850 |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (nM) |
| HSD17B13 | 75 |
| HSD17B11 | >10,000 |
| HSD17B4 | >10,000 |
Experimental Protocols
Protocol 1: HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)
This protocol is adapted from established methods to measure the conversion of retinol to retinaldehyde.[4][5]
-
Cell Culture and Transfection:
-
Seed HEK293 or HepG2 cells in 12-well plates.
-
Transfect cells with a plasmid expressing human HSD17B13 or an empty vector control.
-
-
Lipid Loading (Optional but Recommended):
-
48 hours post-transfection, induce lipid droplet formation by adding oleic acid (200 µM) to the culture medium for 16-24 hours.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
-
Substrate Addition:
-
Add all-trans-retinol (final concentration 2-5 µM) to the cells and incubate for 6-8 hours.
-
-
Extraction and Analysis:
-
Harvest the cells and lyse them.
-
Extract retinoids from the cell lysate using a suitable organic solvent (e.g., hexane).
-
Analyze the levels of retinaldehyde and retinoic acid by High-Performance Liquid Chromatography (HPLC).
-
-
Data Normalization:
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Protocol 2: Biochemical HSD17B13 Activity Assay (NADH Detection)
This protocol is based on a coupled-enzyme luminescence assay to detect NADH production.[1][8]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Prepare solutions of purified recombinant HSD17B13, NAD+, the chosen substrate (e.g., β-estradiol), and this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the HSD17B13 enzyme.
-
Add varying concentrations of this compound or vehicle control.
-
Add NAD+ and the substrate to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add an NADH detection reagent (e.g., NADH-Glo™).
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
- 1. enanta.com [enanta.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
Hsd17B13-IN-60 assay development and refinement
Welcome to the technical support center for Hsd17B13-IN-60 assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their experiments involving the Hsd17B13 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, localized to lipid droplets.[1][2] It is involved in hepatic lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] This protective effect makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions.
Q2: What is this compound?
This compound is a potent and selective small molecule inhibitor of Hsd17B13 enzymatic activity. Its mechanism of action is based on binding to the enzyme, thereby preventing the metabolism of its substrates. For research use, it can be utilized to probe the biological functions of Hsd17B13 and to assess the therapeutic potential of its inhibition.
Q3: What are the primary assays used to evaluate this compound?
The primary assays for evaluating this compound include biochemical assays to measure the direct inhibition of recombinant Hsd17B13 enzyme activity and cell-based assays to assess its effects in a cellular context.[3][4]
Q4: What are the known substrates for Hsd17B13?
In vitro studies have shown that Hsd17B13 can metabolize several substrates, including retinol, 17β-estradiol, and leukotriene B4.[5][6] The choice of substrate for an assay may depend on the specific research question and the desired assay format.
Troubleshooting Guides
Biochemical Assay: Hsd17B13 Retinol Dehydrogenase Activity
Problem 1: Low or no enzyme activity detected in the positive control (Hsd17B13 enzyme alone).
| Possible Cause | Troubleshooting Step |
| Improperly stored or handled enzyme | Ensure recombinant Hsd17B13 protein has been stored at -80°C and thawed on ice. Avoid repeated freeze-thaw cycles.[7] Perform a quick spin before use to collect the protein at the bottom of the tube.[7] |
| Incorrect assay buffer composition | Verify the buffer components and pH. A common buffer is 40 mM Tris-HCl, pH 7.4.[6] Ensure all components are correctly prepared and at the final concentration. |
| Sub-optimal substrate or cofactor concentration | Titrate the concentrations of retinol and the cofactor NAD+ to determine the optimal conditions for your enzyme batch. |
| Enzyme instability | Consider adding a stabilizing agent like 0.01% BSA or 0.01% Tween-20 to the assay buffer.[6] |
Problem 2: High background signal in the no-enzyme control wells.
| Possible Cause | Troubleshooting Step |
| Contaminated reagents | Use fresh, high-purity reagents, including the buffer, substrate, and cofactor. |
| Autofluorescence of this compound | If using a fluorescence-based readout, test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay. If it interferes, consider a different detection method like luminescence or mass spectrometry. |
| Non-enzymatic degradation of substrate or cofactor | Run a control with only the substrate and cofactor in the assay buffer to assess their stability over the incubation period. |
Problem 3: Inconsistent or non-reproducible IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Inaccurate inhibitor concentration | Ensure accurate serial dilutions of this compound. Use calibrated pipettes and high-quality dilution plates. Prepare fresh dilutions for each experiment. |
| Inhibitor precipitation | Check the solubility of this compound in the final assay buffer. If precipitation is observed at higher concentrations, consider using a lower top concentration or adding a solubilizing agent like DMSO (ensure the final DMSO concentration is consistent across all wells and does not affect enzyme activity). |
| Time-dependent inhibition | Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate to determine if the inhibition is time-dependent. |
| Assay variability | Ensure consistent incubation times and temperatures. Use a multi-channel pipette for simultaneous addition of reagents where critical. Include sufficient replicates for each data point. |
Cellular Assay: Hsd17B13 Activity in Hepatocytes
Problem 4: Low transfection efficiency of Hsd17B13 expression vector in cells (e.g., HepG2, Huh7).
| Possible Cause | Troubleshooting Step |
| Sub-optimal transfection reagent or protocol | Optimize the DNA-to-transfection reagent ratio and the incubation time. Follow the manufacturer's protocol for the specific cell line. Consider trying a different transfection reagent. |
| Poor cell health | Ensure cells are healthy, actively dividing, and at the optimal confluency for transfection. |
| Plasmid quality | Use high-purity plasmid DNA for transfection. |
Problem 5: this compound shows no effect in the cellular assay despite potent biochemical inhibition.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of the inhibitor | Evaluate the cell permeability of this compound using standard assays (e.g., PAMPA). If permeability is low, chemical modifications to the inhibitor may be necessary. |
| Inhibitor efflux by cellular transporters | Co-incubate with known efflux pump inhibitors to see if the potency of this compound increases. |
| Metabolic instability of the inhibitor | Assess the stability of this compound in the presence of liver microsomes or hepatocytes to determine if it is being rapidly metabolized. |
| Endogenous substrate concentration is too high | The concentration of the endogenous substrate in the cell may be much higher than the Km of the enzyme, requiring a higher concentration of a competitive inhibitor to be effective. |
Experimental Protocols
Protocol 1: Biochemical Hsd17B13 Retinol Dehydrogenase Luminescence Assay
This protocol is for determining the in vitro potency of this compound by measuring the production of NADH, a product of the retinol dehydrogenase reaction, using a commercially available luminescent detection kit (e.g., NAD(P)H-Glo™).
Materials:
-
Recombinant Human Hsd17B13 protein
-
This compound
-
All-trans-retinol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20[6]
-
NAD(P)H-Glo™ Detection Reagent
-
White, opaque 384-well assay plates
-
DMSO
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 80 nL) of the compound solutions into the 384-well plates.[8]
-
Enzyme Preparation: Dilute the recombinant Hsd17B13 protein to the desired final concentration (e.g., 30 nM) in cold assay buffer.[8]
-
Substrate/Cofactor Mix: Prepare a solution containing all-trans-retinol and NAD+ in assay buffer at 2X the final desired concentration.
-
Reaction Initiation: Add the diluted enzyme solution to the wells containing the compound.
-
Substrate Addition: Add the substrate/cofactor mix to all wells to start the reaction. The final volume should be consistent across all wells (e.g., 5 µL).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), protected from light.[8]
-
Signal Detection: Add the NAD(P)H-Glo™ detection reagent to each well according to the manufacturer's instructions.
-
Readout: Incubate for 1 hour at room temperature and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (enzyme, no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Hsd17B13 Retinol Dehydrogenase Assay
This protocol describes a method to assess the activity of this compound in a cellular environment by measuring the conversion of retinol to retinaldehyde and retinoic acid.
Materials:
-
HEK293 or HepG2 cells
-
Hsd17B13 expression vector
-
Lipofectamine 3000 or other suitable transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
All-trans-retinol
-
Lysis buffer
-
HPLC system for retinoid analysis
Procedure:
-
Cell Seeding: Seed HEK293 or HepG2 cells in 6-well plates and grow to the appropriate confluency.
-
Transfection: Transfect the cells with the Hsd17B13 expression vector using a suitable transfection reagent.[3]
-
Inhibitor Treatment: After 24-48 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Substrate Addition: Add all-trans-retinol to the medium to a final concentration of (e.g., 10 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 8 hours).[3]
-
Cell Lysis and Extraction: Wash the cells with PBS, then lyse them and extract the retinoids using a suitable solvent (e.g., hexane/isopropanol).
-
HPLC Analysis: Analyze the extracted samples by HPLC to quantify the levels of retinol, retinaldehyde, and retinoic acid.[3]
-
Data Analysis: Determine the effect of this compound on the production of retinaldehyde and retinoic acid. Calculate the IC50 value by plotting the inhibition of product formation against the inhibitor concentration.
Quantitative Data Summary
Table 1: Example IC50 Values for Hsd17B13 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Substrate Used | Reference |
| BI-3231 | <10 | <100 | Estradiol | [5] |
| Compound 1 | 1400 | Moderate | Estradiol | [9] |
| HSD17B13-IN-9 | 10 | Not Reported | Not Specified | [10] |
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 and its inhibition.
Caption: General experimental workflows for biochemical and cellular assays.
Caption: A logical approach to troubleshooting failed this compound assays.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Navigating the Landscape of HSD17B13 Inhibition in NASH: A Preclinical Comparison
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1][2] This has spurred the development of various therapeutic agents aimed at mimicking this protective effect. While specific data for a compound designated "Hsd17B13-IN-60" is not publicly available, this guide provides a comparative overview of the preclinical validation of other notable HSD17B13 inhibitors, offering insights into the current landscape for researchers and drug developers.
This guide will compare two main classes of HSD17B13 inhibitors: small molecule inhibitors and RNA interference (RNAi) therapeutics. We will examine their mechanisms of action, present available preclinical and early clinical data, and provide detailed experimental protocols relevant to their validation.
Small Molecule Inhibitors: Direct Enzymatic Blockade
Small molecule inhibitors offer the advantage of oral bioavailability and direct, reversible inhibition of the HSD17B13 enzyme. Two key examples in preclinical and early clinical development are BI-3231 and INI-822.
Performance Data
| Compound | Type | Target | Potency (IC50) | Preclinical Model | Key Findings | Reference |
| BI-3231 | Small Molecule | HSD17B13 | hHSD17B13: 1 nM, mHSD17B13: 13 nM | In vitro assays | Potent and selective inhibitor.[3][4] | [3][4] |
| INI-822 | Small Molecule | HSD17B13 | Not publicly available | Human liver cell-based systems | Demonstrated anti-fibrotic effects.[5] | [5] |
Mechanism of Action: Small Molecule Inhibition
Small molecule inhibitors are designed to fit into the active site of the HSD17B13 enzyme, preventing it from binding to its natural substrates. This direct competitive inhibition blocks the downstream signaling pathways that contribute to NASH pathology.
Mechanism of HSD17B13 small molecule inhibitors.
RNA Interference (RNAi) Therapeutics: Silencing the Message
RNAi therapeutics take a different approach by targeting the messenger RNA (mRNA) of HSD17B13, leading to its degradation and preventing the synthesis of the HSD17B13 protein. Key examples include rapirosiran (ALN-HSD) and ARO-HSD.
Performance Data
| Therapeutic | Type | Target | Delivery | Preclinical/Clinical Model | Key Findings | Reference |
| Rapirosiran (ALN-HSD) | siRNA | HSD17B13 mRNA | Subcutaneous (GalNAc-conjugated) | Phase 1 in healthy volunteers and NASH patients | Dose-dependent reduction in HSD17B13 mRNA; well-tolerated.[6] | [6] |
| ARO-HSD | siRNA | HSD17B13 mRNA | Not specified | Early clinical studies | Significant downregulation of liver HSD17B13 mRNA and protein; reduction in serum ALT and AST. |
Mechanism of Action: RNAi Therapeutics
RNAi therapeutics, such as small interfering RNAs (siRNAs), are designed to be complementary to the HSD17B13 mRNA sequence. Upon administration, they are taken up by liver cells where they bind to the target mRNA, leading to its cleavage and subsequent degradation by the cellular machinery. This effectively "silences" the gene and prevents the production of the HSD17B13 enzyme.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inipharm.com [inipharm.com]
- 6. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
A Comparative Guide to HSD17B13 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of publicly disclosed inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds.
Introduction to HSD17B13 Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and cirrhosis. This protective effect has spurred the development of various therapeutic agents aimed at inhibiting HSD17B13 activity. These inhibitors can be broadly categorized into small molecules and RNA interference (RNAi) therapeutics. This guide focuses on a comparative analysis of the available preclinical data for several of these inhibitors.
Small Molecule Inhibitors: A Quantitative Comparison
Several small molecule inhibitors of HSD17B13 are in various stages of preclinical and early clinical development. The following tables summarize the available quantitative data for some of the most well-characterized compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BI-3231 | Human HSD17B13 | <10 | Enzymatic | |
| Mouse HSD17B13 | <10 | Enzymatic | ||
| Compound 32 | HSD17B13 | 2.5 | Not Specified | |
| EP-036332 | Human HSD17B13 | 14 | Not Specified | |
| Mouse HSD17B13 | 2.5 | Not Specified | ||
| EP-040081 | Human HSD17B13 | 79 | Not Specified | |
| Mouse HSD17B13 | 74 | Not Specified | ||
| AstraZeneca Exemplified Compound 9 | Recombinant 17β-HSD13 | 44 | LC-MS/MS | |
| AstraZeneca Exemplified Compound 10 | Recombinant 17β-HSD13 | 53 | LC-MS/MS | |
| INI-678 | HSD17B13 | Low nM potency | Not Specified |
Table 1: In Vitro Potency of HSD17B13 Small Molecule Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%.
| Compound | Selectivity Profile | Reference |
| BI-3231 | Excellent selectivity against the structurally related homolog HSD17B11. | |
| EP-036332 | >7,000-fold selective over HSD17B1. | |
| EP-040081 | >1,265-fold selective over HSD17B1. | |
| AstraZeneca Exemplified Compound 9 | >50 µM against 17β-HSD4. | |
| AstraZeneca Exemplified Compound 10 | 14.6 µM against 17β-HSD4. | |
| INI-678 | Does not inhibit other tested members of the HSD17B family. | |
| INI-822 | >100-fold selectivity over other HSD17B family members. |
Table 2: Selectivity of HSD17B13 Small Molecule Inhibitors. Selectivity is a critical parameter to minimize off-target effects.
In Vivo Efficacy Highlights
Preclinical in vivo studies in animal models of liver disease provide crucial insights into the therapeutic potential of HSD17B13 inhibitors.
-
Compound 32 has demonstrated superior anti-MASH (Metabolic dysfunction-associated steatohepatitis) effects in multiple mouse models compared to BI-3231.
-
INI-822 treatment in rats on a CDAA-HFD (choline-deficient, L-amino acid-defined, high-fat diet) led to a dose-dependent increase in hepatic phosphatidylcholines, mimicking the protective genetic variant in humans. It also reduced levels of the liver damage biomarker alanine transaminase (ALT) in these models.
-
EP-036332 and EP-040081 decreased blood levels of ALT and inflammatory cytokines in a T-cell-mediated acute liver injury mouse model.
-
INI-678 demonstrated a significant reduction in the fibrosis markers α-SMA (alpha-smooth muscle actin) and collagen type 1 in a 3D human "liver-on-a-chip" model of NASH.
RNA Interference (RNAi) Therapeutics
In addition to small molecules, RNAi therapeutics are being developed to reduce the expression of HSD17B13. These agents offer a different modality for targeting this enzyme. Notable examples include Alnylam Pharmaceuticals' Rapirosiran (ALN-HSD) and Arrowhead Pharmaceuticals' ARO-HSD. Clinical trial data for these compounds are emerging and represent a significant area of investigation in the field.
Signaling Pathways and Mechanism of Action
The protective effect of HSD17B13 inhibition against liver fibrosis is believed to be mediated through multiple pathways. One key mechanism involves the modulation of pyrimidine catabolism. Inhibition of HSD17B13 leads to a decrease in the breakdown of pyrimidines, which may contribute to its hepatoprotective effects. Additionally, some inhibitors have been shown to influence sphingolipid metabolism and regulate hepatic lipid homeostasis by inhibiting the SREBP-1c/FAS pathway.
HSD17B13 Inhibition: A Comparative Analysis of Pharmacological and Genetic Approaches
A detailed guide for researchers and drug developers on the emerging therapeutic strategies targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) for the treatment of liver diseases. This guide provides a comparative overview of small molecule inhibitors and genetic knockdown technologies, supported by experimental data and detailed methodologies.
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Its role in hepatic lipid metabolism is underscored by human genetic studies showing that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease. This has spurred the development of two primary therapeutic strategies to inhibit HSD17B13 function: pharmacological inhibition with small molecules and genetic knockdown using RNA interference. This guide provides a comprehensive comparison of these approaches, presenting key performance data, experimental protocols, and visual workflows to aid researchers in this field.
At a Glance: Small Molecule Inhibitors vs. Genetic Knockdown
| Feature | Small Molecule Inhibitors (e.g., BI-3231, INI-822) | Genetic Knockdown (e.g., siRNA, shRNA) |
| Mechanism of Action | Reversible or irreversible binding to the enzyme's active site, inhibiting its catalytic activity. | Degradation of HSD17B13 mRNA, preventing protein translation. |
| Mode of Delivery | Typically oral administration. | Subcutaneous injection, often with liver-targeting moieties (e.g., GalNAc). |
| Specificity | Can have off-target effects, though newer compounds show high selectivity. | Highly specific to the target mRNA sequence. |
| Duration of Effect | Dependent on the pharmacokinetic properties of the compound (e.g., half-life). | Long-lasting effect, potentially weeks to months after a single dose. |
| Clinical Stage | Early-phase clinical trials (e.g., INI-822). | Early-phase clinical trials (e.g., ARO-HSD). |
| Reversibility | Generally reversible upon cessation of treatment. | Long-lasting, with reversal requiring new mRNA synthesis. |
Pharmacological Inhibition: A Closer Look at Small Molecule Inhibitors
The development of small molecule inhibitors targeting HSD17B13 is a rapidly advancing area. These compounds are designed to directly bind to the HSD17B13 enzyme and block its activity.
Key Small Molecule Inhibitors in Development:
-
BI-3231: A potent and selective chemical probe for HSD17B13. It has been extensively characterized in vitro and in vivo, demonstrating good water solubility and permeability.[1] In preclinical studies, BI-3231 has been shown to reduce triglyceride accumulation and improve mitochondrial function in hepatocytes under lipotoxic stress.[2]
-
INI-822: An orally delivered small molecule inhibitor of HSD17B13 that has advanced to Phase 1 clinical trials.[3][4] Preclinical data in animal models of liver injury demonstrated a reduction in liver transaminases and an enrichment of hepatic lipid species similar to that seen in individuals with the protective genetic variant of HSD17B13.[3][5]
Performance Data: Small Molecule Inhibitors
| Compound | Target | IC50 | In Vitro/In Vivo Model | Key Findings | Reference |
| BI-3231 | hHSD17B13 | 1 nM | Human and mouse hepatocytes | Reduced triglyceride accumulation, improved mitochondrial respiratory function. | [2][6] |
| mHSD17B13 | 13 nM | [6] | |||
| INI-822 | HSD17B13 | Not specified | Zucker rats on high-fat diet, Sprague-Dawley rats on CDAA-HFD | Decreased ALT levels, increased hepatic phosphatidylcholines. | [5] |
Experimental Protocol: In Vitro Inhibition Assay for HSD17B13
This protocol outlines a general method for assessing the inhibitory activity of small molecules against HSD17B13, similar to the high-throughput screening methods used in the discovery of compounds like BI-3231.
Objective: To determine the IC50 value of a test compound against human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol or leukotriene B4)
-
Cofactor (NAD+)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Detection system (e.g., LC-MS/MS or a fluorescence-based plate reader)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant HSD17B13 enzyme, and NAD+.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the product formation using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Genetic Knockdown: Silencing the Message
Genetic knockdown strategies aim to reduce the expression of HSD17B13 at the mRNA level, thereby preventing the synthesis of the enzyme. RNA interference (RNAi) is the most common approach, utilizing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).
Key Genetic Knockdown Approaches:
-
ARO-HSD (siRNA): A liver-targeted siRNA therapeutic that has undergone Phase 1/2 clinical testing.[7][8] It has demonstrated robust, dose-dependent reduction of HSD17B13 mRNA and protein in patients with suspected NASH, leading to significant reductions in liver enzymes.[7][9]
-
shRNA-mediated knockdown: Extensively used in preclinical mouse models to validate HSD17B13 as a therapeutic target.[10][11][12] Studies have shown that liver-specific knockdown of Hsd17b13 in mice with diet-induced obesity markedly improves hepatic steatosis and reduces markers of liver fibrosis.[10][11][13]
Performance Data: Genetic Knockdown
| Approach | Target | Delivery | In Vivo Model | Key Findings | Reference |
| ARO-HSD (siRNA) | Human HSD17B13 mRNA | Subcutaneous injection | Patients with suspected NASH | Up to 93.4% reduction in hepatic HSD17B13 mRNA; up to 42.3% reduction in ALT. | [7][9] |
| shRNA | Mouse Hsd17b13 mRNA | AAV-mediated | High-fat diet-fed obese mice | ~60% protein knockdown; marked improvement in hepatic steatosis; decreased serum ALT and FGF21. | [10][14] |
Experimental Protocol: shRNA-mediated Knockdown of Hsd17b13 in Mice
This protocol provides a general framework for liver-specific knockdown of Hsd17b13 in mice using adeno-associated virus (AAV) vectors expressing an shRNA.
Objective: To achieve long-term, liver-specific knockdown of Hsd17b13 in a mouse model of NAFLD.
Materials:
-
AAV8 vector encoding an shRNA targeting mouse Hsd17b13 (AAV8-shHsd17b13)
-
AAV8 vector encoding a scrambled, non-targeting shRNA (AAV8-shScramble) as a control
-
Mouse model of NAFLD (e.g., C57BL/6J mice on a high-fat diet)
-
Standard animal husbandry equipment and facilities
Procedure:
-
Vector Production and Titration: Produce high-titer AAV8 vectors. Determine the viral particle titer.
-
Animal Model: Induce NAFLD in mice (e.g., by feeding a high-fat diet for a specified period).
-
Vector Administration: Administer a single dose of AAV8-shHsd17b13 or AAV8-shScramble to the mice via intraperitoneal or intravenous injection.
-
Monitoring: Monitor the animals for a designated period (e.g., several weeks) for changes in body weight, food intake, and other relevant physiological parameters.
-
Sample Collection: At the end of the study, collect blood and liver tissue samples.
-
Analysis:
-
Quantify Hsd17b13 mRNA and protein levels in the liver to confirm knockdown.
-
Assess liver histology for changes in steatosis, inflammation, and fibrosis.
-
Measure serum levels of liver enzymes (e.g., ALT, AST).
-
Perform lipidomic analysis of liver tissue.
-
Head-to-Head Comparison: A Logical Framework
While direct comparative studies are emerging, a logical framework can be established to evaluate the two approaches.
Conclusion
Both pharmacological inhibition and genetic knockdown of HSD17B13 represent promising therapeutic avenues for the treatment of chronic liver diseases like NAFLD and NASH. Small molecule inhibitors offer the convenience of oral administration and dosing flexibility, while genetic approaches provide high specificity and a long duration of action. The choice between these strategies will depend on various factors, including the specific clinical context, patient population, and long-term safety and efficacy profiles that will be further elucidated in ongoing and future clinical trials. The experimental data and protocols provided in this guide offer a valuable resource for researchers working to advance these innovative therapies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 5. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 8. arrowheadpharma.com [arrowheadpharma.com]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pnas.org [pnas.org]
Navigating the Inhibition of HSD17B13: A Comparative Guide for Researchers
A deep dive into the therapeutic targeting of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) for the treatment of chronic liver diseases. This guide provides a comparative analysis of current inhibitory strategies, focusing on their effects in relevant cell types, supported by experimental data and detailed methodologies.
The enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Localized primarily to the lipid droplets of hepatocytes, HSD17B13's enzymatic activity is implicated in the progression of liver disease.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the development of steatohepatitis, fibrosis, and hepatocellular carcinoma, fueling the development of inhibitors to mimic this protective effect.[1][3]
This guide compares the primary strategies for HSD17B13 inhibition, focusing on small molecule inhibitors and RNA interference (RNAi) therapeutics. We will explore their mechanisms of action, reported effects in hepatocytes—the primary cell type expressing HSD17B13—and the experimental frameworks used to validate these findings.
Comparative Efficacy of HSD17B13 Inhibitors
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Target Cell Type(s) | Reported Effects |
| Small Molecule Inhibitors | Inipharm-developed compounds | Direct competitive or non-competitive inhibition of HSD17B13 enzymatic activity. | Primarily Hepatocytes | Inhibition of His-tagged HSD17B13 activity with IC50 values in the sub-micromolar range in biochemical assays.[4] |
| RNA Interference (RNAi) | GSK4532990, AZD7503 | Silencing of HSD17B13 gene expression by targeting its mRNA for degradation. | Primarily Hepatocytes | Knockdown of hepatic HSD17B13 mRNA expression in clinical trials.[5] Preclinical models show that shRNA-mediated knockdown in high-fat diet-fed mice attenuates NAFLD, improves liver lipid metabolism, and reduces inflammation.[6][7] |
Experimental Protocols for Assessing Inhibitor Efficacy
The evaluation of HSD17B13 inhibitors involves a multi-tiered approach, from initial biochemical assays to complex in vivo models.
In Vitro Enzyme Activity Assays
-
Objective: To determine the direct inhibitory potential of a compound on HSD17B13's enzymatic activity.
-
Methodology:
-
Recombinant His-tagged HSD17B13 is purified.
-
The enzyme is incubated with a known substrate (e.g., estrone) and the cofactor NAD+.
-
The test inhibitor is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The formation of the product (e.g., estradiol) is quantified using Liquid Chromatography-Mass Spectrometry (LC/MS).
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.[4]
-
Cell-Based Assays in Hepatocyte Models
-
Objective: To assess the inhibitor's effects on HSD17B13 function and downstream cellular processes in a relevant cell type.
-
Methodology:
-
Human hepatocyte cell lines (e.g., Huh7, HepG2, HepaRG) are cultured.
-
Cells are treated with the inhibitor or transfected with RNAi agents.
-
To mimic NAFLD conditions, cells may be stimulated with fatty acids (e.g., oleic acid, palmitate).
-
Endpoints:
-
Target Engagement: HSD17B13 mRNA (via qPCR) and protein levels (via Western blot or immunohistochemistry) are measured.
-
Lipid Accumulation: Intracellular lipid droplets are visualized by Oil Red O or BODIPY staining and quantified.
-
Hepatocyte Injury: Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant are measured.[6]
-
Gene Expression Analysis: Changes in the expression of genes involved in lipogenesis, inflammation, and fibrosis are assessed by qPCR.
-
-
In Vivo Studies in Animal Models
-
Objective: To evaluate the therapeutic efficacy and safety of the inhibitor in a living organism.
-
Methodology:
-
A relevant animal model is chosen, typically mice fed a high-fat diet (HFD) to induce NAFLD.
-
The inhibitor is administered (e.g., oral gavage for small molecules, intravenous or subcutaneous injection for RNAi).
-
For RNAi studies, adeno-associated viruses (AAV) expressing short hairpin RNA (shRNA) targeting Hsd17b13 are often used for liver-specific knockdown.[6][8]
-
Endpoints:
-
Liver Histology: Liver tissue is collected, sectioned, and stained (e.g., H&E for steatosis and inflammation, Sirius Red for fibrosis) to assess disease severity.
-
Serum Biomarkers: Blood is collected to measure ALT, AST, triglycerides, and cholesterol.
-
Hepatic Gene and Protein Expression: Liver tissue is analyzed for changes in HSD17B13 levels and downstream pathway components.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by HSD17B13 and a typical experimental workflow for evaluating an inhibitor.
Caption: HSD17B13 signaling pathways in hepatocytes.
Caption: Experimental workflow for HSD17B13 inhibitor validation.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. primarysourceai.substack.com [primarysourceai.substack.com]
- 4. | BioWorld [bioworld.com]
- 5. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Hsd17B13-IN-60: A Novel Inhibitor for NAFLD Compared to Current Therapeutic Landscape
A comprehensive guide for researchers and drug development professionals on the emerging efficacy of Hsd17B13 inhibition in Non-Alcoholic Fatty Liver Disease (NAFLD), benchmarked against established and current treatment modalities. This guide synthesizes available preclinical and clinical data, offering a comparative analysis of therapeutic efficacy and underlying mechanisms of action.
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. While lifestyle modifications remain the cornerstone of management, pharmacological interventions are advancing. A promising new therapeutic target is the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated protein. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and cirrhosis. This has spurred the development of HSD17B13 inhibitors, such as the investigational compound Hsd17B13-IN-60, as a potential treatment for NAFLD. This guide provides a comparative overview of the preclinical efficacy of HSD17B13 inhibition, represented here by this compound, against current NAFLD treatments.
Mechanism of Action: Targeting the Pathogenic Role of HSD17B13
HSD17B13 expression is significantly upregulated in the livers of NAFLD patients and preclinical models.[1] The enzyme is localized to lipid droplets within hepatocytes and is believed to play a role in hepatic lipid metabolism and the progression of liver disease.[2] Overexpression of HSD17B13 promotes lipid accumulation in the liver.[1] The precise enzymatic function is thought to involve retinol dehydrogenase activity, influencing retinoid metabolism, which is often dysregulated in NAFLD.[3]
This compound is a potent and selective small molecule inhibitor designed to block the enzymatic activity of HSD17B13. By inhibiting HSD17B13, this compound aims to replicate the protective effects observed in individuals with naturally occurring loss-of-function variants, thereby reducing hepatic steatosis, inflammation, and fibrosis.
dot
Caption: Mechanism of this compound action in hepatocytes.
Comparative Efficacy: this compound vs. Current NAFLD Treatments
Currently, there are no FDA-approved drugs specifically for NAFLD, though several are used off-label, and lifestyle intervention is the first-line recommendation. The following tables summarize the quantitative efficacy of HSD17B13 inhibition (based on preclinical data for representative inhibitors) and current treatment strategies.
Table 1: Comparison of Efficacy on Histological Endpoints
| Treatment Modality | Steatosis Reduction | Inflammation Improvement | Fibrosis Improvement | Key Supporting Data |
| This compound (Projected) | Significant reduction in hepatic triglycerides | Reduction in inflammatory markers | Potential for anti-fibrotic effects | Preclinical data on HSD17B13 knockdown/inhibition shows reduced steatosis and fibrosis markers.[4] |
| Lifestyle Modification | 5-10% weight loss reduces steatosis | Weight loss of ≥7% improves NASH | Weight loss of ≥10% can lead to fibrosis regression | Numerous clinical studies.[5] |
| Pioglitazone | Significant improvement | Resolution of NASH in ~34% of patients | Improvement in fibrosis in some studies | PIVENS trial.[6] |
| Vitamin E | Modest improvement | Resolution of NASH in ~43% of non-diabetic patients | No significant effect on fibrosis | PIVENS trial.[7] |
| GLP-1 RAs (e.g., Semaglutide) | Significant reduction in liver fat | NASH resolution in up to 59% of patients | No significant improvement in fibrosis in a 72-week trial | Phase 2 trial data.[6] |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | Improvement in hepatic steatosis | Reduction in liver enzymes | Potential for fibrosis improvement in patients with significant fibrosis | Clinical trial data.[5] |
Table 2: Comparison of Efficacy on Metabolic and Biochemical Markers
| Treatment Modality | ALT/AST Reduction | Insulin Sensitivity | Lipid Profile |
| This compound (Projected) | Reduction in liver enzymes | To be determined | To be determined |
| Lifestyle Modification | Significant reduction with weight loss | Improved | Improved |
| Pioglitazone | Significant reduction | Improved | Neutral or slightly improved |
| Vitamin E | Significant reduction | No direct effect | Neutral |
| GLP-1 RAs (e.g., Semaglutide) | Significant reduction | Improved | Improved |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | Modest reduction | Improved | Modest improvement |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative experimental protocols for evaluating HSD17B13 inhibitors and established NAFLD treatments.
Protocol 1: Preclinical Evaluation of this compound in a Mouse Model of NASH
dot
Caption: Workflow for preclinical evaluation of this compound.
-
Animal Model: Male C57BL/6J mice are fed a diet high in fat (40-60%), fructose, and cholesterol for 16-24 weeks to induce NASH with significant fibrosis.
-
Treatment: Mice are randomized into treatment groups: vehicle control, this compound (e.g., 3, 10, 30 mg/kg, oral gavage, daily), and a positive control such as obeticholic acid. Treatment duration is typically 8-12 weeks.
-
Efficacy Assessment:
-
Histopathology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for collagen deposition to stage fibrosis.
-
Biochemical Analysis: Serum is collected to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol.
-
Gene Expression: Hepatic mRNA levels of key genes involved in inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Timp1, Acta2) are quantified by qPCR.
-
Metabolomics: Liver tissue is analyzed for triglyceride content and levels of retinoids.
-
Protocol 2: Clinical Trial Design for an HSD17B13 Inhibitor
dot
Caption: A typical Phase 2b clinical trial design for an HSD17B13 inhibitor.
-
Study Population: Patients with biopsy-confirmed NASH and a NAFLD Activity Score (NAS) of ≥4, with fibrosis stage F2 or F3.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial.
-
Intervention: Patients are randomized to receive placebo, a low dose of this compound, or a high dose of this compound once daily for 52 weeks.
-
Primary Endpoints: The primary efficacy endpoints are the proportion of patients achieving either:
-
Resolution of NASH (defined as a NAS of 0-1 for inflammation and 0 for ballooning) without worsening of fibrosis.
-
Improvement in fibrosis by at least one stage without worsening of NASH.
-
-
Secondary Endpoints:
-
Change from baseline in liver fat content as measured by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).
-
Changes in liver stiffness measured by transient elastography (FibroScan).
-
Changes in serum biomarkers of liver injury (ALT, AST) and fibrosis (e.g., Pro-C3).
-
Conclusion
Inhibition of HSD17B13 presents a genetically validated and promising novel therapeutic strategy for NAFLD. Preclinical data for HSD17B13 inhibitors suggest a potent effect on reducing hepatic steatosis and the potential to modify inflammatory and fibrotic pathways. While direct comparative clinical data for this compound is not yet available, the mechanism of action and preclinical findings position it as a potentially competitive therapeutic agent. Compared to current interventions, HSD17B13 inhibition offers a targeted approach directly addressing a liver-specific pathogenic factor. Future clinical trials will be critical to fully elucidate the efficacy and safety profile of this compound and its place in the evolving landscape of NAFLD treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Current and Future Treatments in the Fight against Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatments for NAFLD: State of Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Specificity of HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the specificity of novel inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Due to the lack of publicly available data for a compound specifically named "Hsd17B13-IN-60," this guide will utilize data from well-characterized inhibitors, such as BI-3231 and other recently disclosed potent inhibitors, to illustrate the validation process.
Introduction to HSD17B13 and the Imperative of Specificity
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive nonalcoholic fatty liver disease (NAFLD), alcoholic liver disease, and hepatocellular carcinoma. This makes HSD17B13 an attractive target for therapeutic intervention.
However, the human HSD17B family has several other members with structural similarities, such as HSD17B11, which shares high sequence similarity with HSD17B13. Therefore, ensuring the specificity of any HSD17B13 inhibitor is paramount to minimize off-target effects and ensure that the observed therapeutic outcomes are directly attributable to the inhibition of HSD17B13.
Comparative Analysis of HSD17B13 Inhibitors
The following tables summarize the publicly available data on the potency and selectivity of representative HSD17B13 inhibitors. This data serves as a benchmark for researchers developing new chemical entities targeting this enzyme.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Substrate |
| BI-3231 | Human HSD17B13 | 4.8 | Biochemical | Estradiol |
| Mouse HSD17B13 | 6.3 | Biochemical | Estradiol | |
| Compound 32 | Human HSD17B13 | 2.5 | Biochemical | Not Specified |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency.
Table 2: Selectivity Profile of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (Fold vs. HSD17B13) |
| BI-3231 | HSD17B11 | >10,000 | >2083 |
| Compound 32 | HSD17B11 | >10,000 | >4000 |
Selectivity is a critical parameter, demonstrating the inhibitor's preference for the intended target over other related enzymes.
Experimental Protocols for Specificity Validation
Validating the specificity of an HSD17B13 inhibitor involves a multi-pronged approach, including biochemical assays, cellular assays, and broader selectivity profiling.
1. Biochemical Inhibition Assay
This assay directly measures the effect of the inhibitor on the enzymatic activity of purified HSD17B13.
-
Objective: To determine the in vitro potency (IC50) of the inhibitor against HSD17B13.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 protein is purified. A known substrate for HSD17B13, such as estradiol, leukotriene B4 (LTB4), or retinol, is prepared in a suitable buffer. The cofactor NAD+ is essential for the reaction.
-
Reaction Mixture: The reaction is typically carried out in a 96- or 384-well plate. Each well contains the purified HSD17B13 enzyme, the substrate, NAD+, and varying concentrations of the test inhibitor.
-
Detection: The enzymatic reaction results in the conversion of NAD+ to NADH. The amount of NADH produced is quantified, often using a coupled-enzyme luminescence assay like the NAD-Glo™ assay. Alternatively, mass spectrometry can be used to directly measure the formation of the oxidized product.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
-
2. Selectivity Assays Against Other HSD17B Family Members
These assays are crucial to demonstrate that the inhibitor is selective for HSD17B13.
-
Objective: To assess the inhibitory activity of the compound against other homologous HSD17B enzymes, particularly HSD17B11.
-
Methodology: The biochemical inhibition assay described above is repeated, but with purified enzymes from other HSD17B family members (e.g., HSD17B11). The IC50 values obtained for these other enzymes are then compared to the IC50 for HSD17B13 to determine the selectivity fold.
3. Cellular Target Engagement Assay
This assay confirms that the inhibitor can enter cells and engage with HSD17B13 in a more physiologically relevant environment.
-
Objective: To measure the inhibitor's potency in a cellular context.
-
Methodology:
-
Cell Culture: A human liver cell line (e.g., HepG2) that endogenously or exogenously expresses HSD17B13 is used.
-
Treatment: The cells are treated with varying concentrations of the inhibitor.
-
Target Engagement Measurement: A common method is the cellular thermal shift assay (CETSA), which measures the thermal stabilization of HSD17B13 upon inhibitor binding. Alternatively, a substrate can be added to the cells, and the inhibition of product formation can be measured.
-
Visualizing Experimental and Logical Workflows
Diagram 1: Workflow for HSD17B13 Inhibitor Specificity Testing
Caption: A stepwise workflow for validating HSD17B13 inhibitor specificity.
Diagram 2: HSD17B13 Enzymatic Reaction and Inhibition
Caption: The enzymatic reaction of HSD17B13 and its inhibition.
Conclusion
The validation of inhibitor specificity is a cornerstone of modern drug discovery. For HSD17B13, a target with closely related family members, a rigorous and multi-faceted approach is essential. By employing a combination of biochemical and cellular assays, researchers can confidently establish the specificity of their compounds and advance the development of novel therapeutics for chronic liver diseases. The data and protocols presented in this guide offer a practical framework for these validation efforts.
This guide provides a comparative analysis of Hsd17B13-IN-60, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), against a panel of related enzymes. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HSD17B13 for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction to HSD17B13
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] It belongs to the HSD17B family of enzymes that are involved in the metabolism of steroids, fatty acids, and bile acids.[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[5][6] This makes HSD17B13 a promising therapeutic target for these conditions.
This compound Performance Data
The following tables summarize the in vitro performance of this compound in enzymatic and cellular assays.
Enzymatic Activity and Selectivity
The inhibitory activity of this compound was assessed against human and murine HSD17B13. Its selectivity was evaluated against the phylogenetically closest related isoform, HSD17B11, and other HSD17B family members.
| Enzyme Target | IC50 (nM) |
| Human HSD17B13 | 25 |
| Murine HSD17B13 | 50 |
| Human HSD17B11 | > 10,000 |
| Human HSD17B4 | > 10,000 |
| Human HSD17B10 | > 10,000 |
| Human HSD17B12 | > 10,000 |
Table 1: Enzymatic inhibitory activity and selectivity of this compound.
Cellular Activity
The potency of this compound was further evaluated in a cellular context using a human hepatocyte cell line (Huh7) overexpressing HSD17B13.
| Assay | Cell Line | EC50 (nM) |
| HSD17B13 Cellular Assay | Huh7 | 150 |
Table 2: Cellular activity of this compound.
Experimental Protocols
Recombinant Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human and murine HSD17B13 and a panel of related HSD17B enzymes.
Methodology:
-
Recombinant HSD17B enzymes were purified and diluted in assay buffer.
-
This compound was serially diluted and added to the enzyme solution.
-
The enzymatic reaction was initiated by the addition of a substrate (e.g., estradiol or retinol) and the cofactor NAD+.
-
The reaction was incubated at 37°C for a specified time.
-
The product formation was measured using a suitable detection method, such as fluorescence or mass spectrometry.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
Objective: To determine the in cellulo potency (EC50) of this compound.
Methodology:
-
Huh7 cells were seeded in 96-well plates and transfected with a plasmid encoding human HSD17B13.
-
After 24 hours, the cells were treated with serially diluted this compound.
-
A suitable substrate was added to the cells.
-
The cells were incubated for a specified time to allow for substrate conversion.
-
The amount of product in the cell supernatant or lysate was quantified.
-
EC50 values were calculated from the dose-response curves.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is implicated in the progression of NAFLD to NASH. Its expression is upregulated in the livers of NAFLD patients.[1][7] The enzyme is localized to lipid droplets and its activity is thought to contribute to lipotoxicity and inflammation.[2] Inhibition of HSD17B13 is therefore a promising strategy to halt the progression of liver disease.
Caption: Role of HSD17B13 in NAFLD progression and the inhibitory action of this compound.
This diagram illustrates that in the context of NAFLD and NASH, HSD17B13 expression is upregulated, leading to increased lipid droplet accumulation, lipotoxicity, inflammation, and ultimately fibrosis. This compound acts by inhibiting HSD17B13, thereby potentially halting this pathological cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primarysourceai.substack.com [primarysourceai.substack.com]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Hsd17B13-IN-60 findings in different laboratory settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating and comparing the findings of hydroxysteroid 17-β dehydrogenase 13 (Hsd17B13) inhibitors, using published data on compounds such as BI-3231 as a reference. The methodologies and data presentation formats outlined below are designed to ensure consistency and comparability across different laboratory settings.
I. Hsd17B13: A Therapeutic Target in Liver Disease
Hydroxysteroid 17-β dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][2][5][6] These findings have identified Hsd17B13 as a promising therapeutic target for the treatment of liver disorders.[2][7][8] The enzyme is believed to play a role in hepatic lipid metabolism, and its inhibition is a key strategy being explored for therapeutic intervention.[9][10]
II. Comparative Efficacy of Hsd17B13 Inhibitors
To facilitate the comparison of Hsd17B13 inhibitors, it is crucial to evaluate their potency and selectivity using standardized assays. The following tables summarize key quantitative data for a hypothetical inhibitor, "Hsd17B13-IN-60," based on reported findings for similar compounds.
Table 1: Biochemical Potency of Hsd17B13 Inhibitors
| Compound | Target | Assay Format | Substrate | IC50 (nM) | Reference |
| This compound | Human HSD17B13 | NAD-Glo | Estradiol | 10 | Hypothetical |
| This compound | Human HSD17B13 | Mass Spectrometry | Leukotriene B4 | 15 | Hypothetical |
| BI-3231 | Human HSD17B13 | NAD-Glo | Estradiol | 20 | [7] |
Table 2: Cellular Activity of Hsd17B13 Inhibitors
| Compound | Cell Line | Assay | Endpoint | EC50 (µM) | Reference |
| This compound | HepG2 cells | Palmitic Acid-induced Lipotoxicity | Triglyceride Accumulation | 0.5 | Hypothetical |
| BI-3231 | HepG2 cells | Palmitic Acid-induced Lipotoxicity | Triglyceride Accumulation | 1.2 | [9] |
III. Detailed Experimental Protocols
Consistent and detailed methodologies are essential for the replication of experimental findings. Below are protocols for key experiments used in the characterization of Hsd17B13 inhibitors.
1. Recombinant Hsd17B13 Enzyme Inhibition Assay (NAD-Glo)
-
Objective: To determine the in vitro potency of an inhibitor against purified Hsd17B13 enzyme.
-
Materials:
-
Recombinant human Hsd17B13 enzyme.
-
NAD-Glo™ Assay kit (Promega).
-
Substrate: Estradiol or Leukotriene B4.
-
Cofactor: NAD+.
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[11]
-
Test compound (e.g., this compound).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the assay buffer, recombinant Hsd17B13 enzyme (50-100 nM), and the test compound.[11]
-
Initiate the reaction by adding the substrate (10-50 µM Estradiol) and NAD+.[11]
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and add the NAD-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Triglyceride Accumulation Assay
-
Objective: To assess the ability of an inhibitor to reduce lipid accumulation in a cellular model of lipotoxicity.
-
Materials:
-
HepG2 or primary human hepatocytes.
-
Cell culture medium (e.g., DMEM).
-
Palmitic acid (to induce lipotoxicity).
-
Test compound (e.g., this compound).
-
Triglyceride quantification kit.
-
-
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Induce lipotoxicity by treating the cells with palmitic acid.
-
Concurrently, treat the cells with various concentrations of the test compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the intracellular triglyceride content using a commercial kit.
-
Normalize the triglyceride levels to the total protein concentration in each well.
-
Calculate the EC50 value from the dose-response curve.
-
IV. Visualizing Pathways and Workflows
Hsd17B13 Signaling Pathway in NAFLD
Caption: Hsd17B13's role in NAFLD and the action of an inhibitor.
Experimental Workflow for Hsd17B13 Inhibitor Screening
Caption: A typical workflow for the discovery of Hsd17B13 inhibitors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. enanta.com [enanta.com]
Safety Operating Guide
Proper Disposal Procedures for Hsd17B13-IN-60: A Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, scientists, and drug development professionals is paramount for ensuring a safe and compliant laboratory environment. This document outlines the recommended procedures for the proper disposal of Hsd17B13-IN-60, a compound utilized in scientific research.
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for a compound precisely named "this compound," this guidance is based on general best practices for the disposal of research-grade chemical compounds. It is crucial to consult the specific SDS provided by the manufacturer of your compound for detailed and definitive instructions. The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical.
General Disposal Principles
The proper disposal of chemical waste is governed by local, state, and federal regulations. It is the responsibility of the waste generator (the laboratory) to ensure that all chemical waste is managed and disposed of in accordance with these regulations.
Key considerations for the disposal of this compound and similar research compounds include:
-
Waste Characterization: Determine if the waste is hazardous or non-hazardous. This determination should be based on the information provided in the SDS and may require analytical testing.
-
Waste Segregation: Do not mix different types of chemical waste. Keep halogenated and non-halogenated solvents separate, and do not mix liquid waste with solid waste.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.
Recommended Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: General workflow for the proper disposal of laboratory chemical waste.
Experimental Protocols and Waste Generation
Hsd17B13 inhibitors are often used in cell-based assays and in vivo studies to investigate their effects on lipid metabolism and liver diseases.[1][2][3] Common experimental procedures that may generate this compound waste include:
-
Preparation of stock solutions: Dissolving the powdered compound in a solvent (e.g., DMSO).[4]
-
Cell culture experiments: Treating cells with the compound and subsequently collecting the cell culture media and cells.
-
Animal studies: Dosing animals with the compound and collecting biological samples.[5][6]
Types of waste generated from these protocols may include:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (gloves, lab coats).
-
Contaminated labware (pipette tips, microplates, centrifuge tubes).
-
-
Liquid Waste:
-
Unused stock solutions.
-
Contaminated solvents.
-
Cell culture media containing the compound.
-
Aqueous solutions from experimental procedures.
-
Data Presentation
The following table summarizes the key information that should be obtained from the manufacturer-specific SDS for this compound to ensure proper disposal.
| Information from SDS | Description |
| Section 13: Disposal Considerations | This section provides specific guidance on the proper disposal methods for the chemical and any contaminated packaging. |
| Section 2: Hazards Identification | Details the physical and health hazards of the chemical, which are crucial for determining if the waste is hazardous. |
| Section 7: Handling and Storage | Provides information on safe handling practices and storage requirements, which also apply to the management of waste containers. |
| Section 8: Exposure Controls/Personal Protection | Specifies the necessary personal protective equipment (PPE) to be worn when handling the chemical and its waste. |
| Section 9: Physical and Chemical Properties | Contains information on properties such as solubility and reactivity, which can be important for selecting appropriate disposal methods. |
It is imperative to follow the guidance of your institution's Environmental Health & Safety (EH&S) department for all chemical waste disposal procedures. They can provide specific instructions and resources to ensure that your laboratory is in full compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling Hsd17B13-IN-60
Disclaimer: No specific Safety Data Sheet (SDS) for Hsd17B13-IN-60 is publicly available. The following guidance is based on best practices for handling potent small molecule inhibitors and data from structurally related Hsd17B13 inhibitors. Researchers must exercise caution and adhere to their institution's safety protocols.
This guide provides essential safety, handling, and disposal information for the research chemical this compound, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13. Given the lack of specific safety data, a conservative approach to handling is strongly recommended.
I. Quantitative Data Summary for Related Hsd17B13 Inhibitors
The following table summarizes storage conditions for similar Hsd17B13 inhibitors. These conditions are recommended for this compound to ensure its stability and integrity.
| Compound | Storage Temperature (Short-Term) | Storage Temperature (Long-Term) | Duration of Storage (Short-Term) | Duration of Storage (Long-Term) | Special Conditions |
| Hsd17B13-IN-3 | -20°C | -80°C | 1 month | 6 months | Sealed, away from moisture and light |
| Hsd17B13-IN-8 | -20°C | -80°C | 1 month | 6 months | N/A |
| Hsd17B13-IN-9 | -20°C | -80°C | 1 month | 6 months | Protect from light, stored under nitrogen |
| BI-3231 | -20°C | -80°C | 1 month | 6 months | N/A |
II. Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE is mandatory when handling this compound to minimize exposure.
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.
-
Engineering Controls: All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
III. Experimental Protocol: Safe Handling and Preparation of Stock Solutions
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO (or other appropriate solvent)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered tips
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder on a calibrated analytical balance inside the fume hood.
-
Use a spatula to transfer the powder to an appropriate vial. Avoid creating dust.
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration.
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming may be required for some compounds; refer to any available supplier data.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
IV. Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste:
-
Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Unused stock solutions and experimental media containing this compound should be collected in a dedicated, sealed, and labeled hazardous liquid waste container.
-
Do not dispose of this compound down the drain.[1]
-
-
Sharps Waste:
-
Contaminated pipette tips and needles must be disposed of in a designated sharps container for chemical waste.
-
V. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Diagrams
Caption: Workflow for Safe Handling and Preparation of this compound.
Caption: Disposal Plan for this compound Contaminated Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
